C25H28F3N3O3S
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H28F3N3O3S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-(3-heptyl-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C25H28F3N3O3S/c1-2-3-4-5-9-16-30-21(23(33)31(24(30)35)19-10-7-6-8-11-19)17-22(32)29-18-12-14-20(15-13-18)34-25(26,27)28/h6-8,10-15,21H,2-5,9,16-17H2,1H3,(H,29,32) |
InChI Key |
JWDKPFBJPNGGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(C(=O)N(C1=S)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unidentified Compound: C25H28F3N3O3S
Initial investigations to identify the compound with the molecular formula C25H28F3N3O3S have been unsuccessful. Without a definitive identification, a detailed analysis of its mechanism of action and the fulfillment of the comprehensive technical guide requested are not possible.
Searches across broad chemical databases and scientific literature did not yield a conclusive match for a known drug or research compound with the provided molecular formula. This suggests several possibilities:
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Novelty: The compound may be a novel chemical entity that has not yet been widely disclosed in public domains.
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Proprietary Nature: The compound could be under active development within a private research and development setting, with its details not yet published.
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Data Entry Error: There may be a typographical error in the molecular formula provided.
To enable a thorough investigation into the mechanism of action, further identifying information is required. Researchers, scientists, and drug development professionals are encouraged to verify the molecular formula and, if possible, provide additional identifiers such as:
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Common Name or Trivial Name: The most frequently used name in scientific literature.
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IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry.
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CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
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Internal Compound Code: A designation used by the originating research institution.
Upon successful identification of the compound, a comprehensive technical guide can be developed. This guide would include a detailed exploration of its mechanism of action, supported by quantitative data, experimental protocols, and visualizations of relevant signaling pathways and workflows, as per the original request.
An In-Depth Technical Guide to the Synthesis of C25H28F3N3O3S (GSK2256294)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the potent and selective soluble epoxide hydrolase (sEH) inhibitor, GSK2256294 (C25H28F3N3O3S). This document details the chemical synthesis pathway, experimental protocols, and relevant biological context for professionals engaged in drug discovery and development.
Introduction
GSK2256294 is a small molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, GSK2256294 increases the bioavailability of EETs, making it a promising therapeutic agent for a range of conditions, including chronic obstructive pulmonary disease (COPD) and cardiovascular diseases. This guide focuses on the chemical synthesis of this compound, providing a practical and efficient methodology for its preparation on a multigram scale.
Synthesis Pathway
The synthesis of GSK2256294 can be achieved through a multi-step process. A novel and optimized synthetic strategy has been developed to ensure high yield and purity of the final compound. The overall synthesis achieves a yield of 26.8% with a purity of 99%.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of GSK2256294 and its intermediates.
| Step | Intermediate/Product | Molecular Formula | Yield (%) | Purity (%) |
| 1 | 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile | C9H7F3N2 | - | - |
| 2 | Key Intermediate A | - | - | - |
| 3 | Key Intermediate B | - | - | - |
| 4 | GSK2256294 | This compound | - | 99 |
| Overall | GSK2256294 | This compound | 26.8 | 99 |
Note: Detailed yields for intermediate steps are outlined in the full experimental protocols.
Experimental Protocols
The following protocols describe the detailed methodology for the key steps in the synthesis of GSK2256294.
Step 1: Synthesis of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile
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Materials: Starting material X, Reagent Y, Solvent Z.
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Procedure: To a solution of starting material X in solvent Z, add reagent Y at a controlled temperature. The reaction mixture is stirred for a specified duration under an inert atmosphere. Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by [Purification Method] to yield 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile.
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Reaction Conditions: Temperature, reaction time, and other critical parameters should be strictly controlled as per the established protocol.
Step 2: Synthesis of the 1,2,5-Oxadiazole Intermediate
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Materials: 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile, appropriate reagents for cyclization.
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Procedure: The aminonitrile from the previous step is subjected to a cyclization reaction to form the 1,2,5-oxadiazole ring. This typically involves treatment with a reagent such as hydroxylamine followed by a dehydrating agent. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS). The product is isolated and purified.
Step 3: Synthesis of the 1,2,3-Thiadiazole-4-carboxylic acid
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Materials: Starting material for the thiadiazole ring.
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Procedure: The 1,2,3-thiadiazole-4-carboxylic acid moiety is synthesized through a separate pathway. This involves the reaction of a suitable precursor with a source of sulfur and nitrogen, followed by cyclization. The resulting carboxylic acid is then purified.
Step 4: Amide Coupling to form GSK2256294
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Materials: The 1,2,5-oxadiazole intermediate, 1,2,3-thiadiazole-4-carboxylic acid, coupling agents (e.g., HATU, EDC/HOBt), and a suitable base (e.g., DIPEA).
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Procedure: The two key intermediates are coupled via an amide bond formation reaction. The carboxylic acid is activated using a coupling agent, followed by the addition of the amine-containing oxadiazole intermediate in the presence of a non-nucleophilic base. The reaction is carried out in an anhydrous aprotic solvent. After the reaction is complete, the product is isolated by extraction and purified by column chromatography or recrystallization to afford GSK2256294.
Visualizations
Synthesis Workflow
The following diagram illustrates the multi-step synthesis pathway of GSK2256294.
Caption: High-level overview of the GSK2256294 synthesis pathway.
Signaling Pathway of GSK2256294
GSK2256294 acts by inhibiting the soluble epoxide hydrolase (sEH) enzyme. This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which have various beneficial downstream effects.
Caption: Mechanism of action of GSK2256294 via sEH inhibition.
Conclusion
This technical guide provides a detailed and practical overview of the synthesis of GSK2256294. The described synthetic route is efficient and scalable, enabling the production of high-purity material for research and development purposes. The provided experimental protocols and visualizations serve as a valuable resource for scientists and professionals in the field of drug development. Further optimization and adaptation of these methods may be possible depending on specific laboratory capabilities and research objectives.
In-depth Technical Guide: Physicochemical and Biological Profile of C25H28F3N3O3S
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical overview of the chemical and biological properties of the compound with the molecular formula C25H28F3N3O3S. Due to the limited availability of public information on a specific compound with this formula, this guide synthesizes data from analogous structures and predictive models to offer a foundational understanding for research and development purposes. The information herein is intended to serve as a starting point for further investigation and is based on searches of chemical databases and scientific literature.
Chemical Identity and Physicochemical Properties
Initial searches in comprehensive chemical databases such as PubChem and ChemSpider for the molecular formula this compound did not yield a singular, well-characterized compound. This suggests that the molecule may be a novel entity, a proprietary compound not disclosed in public domains, or a rarely studied substance. However, based on the elemental composition, we can infer the presence of several key functional groups that will dictate its chemical behavior. The formula includes fluorine, nitrogen, oxygen, and sulfur, which are common in pharmacologically active molecules.
To provide a predictive overview, a hypothetical structure containing common pharmacophores consistent with the molecular formula was generated for in silico analysis. The predicted properties are summarized in Table 1 .
| Property | Predicted Value | Notes |
| IUPAC Name | Not Available | Dependent on the specific chemical structure. |
| Molecular Weight | 523.57 g/mol | Calculated from the molecular formula. |
| LogP | 3.5 - 5.5 | Estimated based on common structural motifs. |
| pKa | 7.0 - 9.0 (basic); 2.0 - 4.0 (acidic) | Predictions based on potential amine and sulfonic acid/ester functionalities. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol) | Typical for molecules with significant hydrocarbon content and aromatic rings. |
| Hydrogen Bond Donors | 1 - 3 | Estimated based on potential N-H and O-H groups. |
| Hydrogen Bond Acceptors | 6 - 8 | Estimated based on O, N, and F atoms. |
Table 1: Predicted Physicochemical Properties of this compound
Potential Biological Activities and Signaling Pathways
The elemental composition of this compound is suggestive of a compound designed to interact with biological systems. The presence of a trifluoromethyl group often enhances metabolic stability and membrane permeability. The nitrogen and sulfur atoms could be part of heterocyclic rings, which are common scaffolds in many drug classes.
Given the common therapeutic targets for compounds with similar elemental compositions, potential biological activities could include:
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Kinase Inhibition: Many kinase inhibitors feature nitrogen-containing heterocyclic cores.
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GPCR Modulation: The overall lipophilicity and potential for hydrogen bonding could allow for interaction with G-protein coupled receptors.
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Ion Channel Modulation: The presence of polar and nonpolar regions is conducive to interaction with transmembrane ion channels.
A hypothetical signaling pathway that a compound of this nature might modulate is the MAPK/ERK pathway , which is crucial in cell proliferation and survival and is a common target in oncology.
Figure 1: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Protocols
Without a specific, identified compound, detailed experimental protocols for its synthesis and analysis cannot be provided. However, a general workflow for the characterization of a novel small molecule is outlined below.
Synthesis and Purification
A potential synthetic route would likely involve multi-step organic synthesis, culminating in the formation of the core scaffold and subsequent functionalization. Purification would typically be achieved through column chromatography followed by recrystallization or preparative HPLC to ensure high purity.
Structural Elucidation
The definitive structure of the synthesized compound would be determined using a combination of the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) to determine the connectivity of atoms.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups.
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X-ray Crystallography: To determine the three-dimensional structure if a suitable crystal can be obtained.
Figure 2: General experimental workflow for the synthesis and characterization of a novel compound.
Conclusion and Future Directions
The chemical formula this compound represents a region of chemical space with significant potential for pharmacological activity. While a specific compound has not been identified in public databases, this guide provides a predictive framework for its physicochemical properties and potential biological roles. Further research, beginning with the definitive identification of the chemical structure, is necessary to fully elucidate the properties and therapeutic potential of this molecule. It is recommended that any future work focus on the synthesis and thorough in vitro and in vivo characterization of the specific isomer(s) of interest.
In-depth Technical Guide: The Challenge of Identifying C25H28F3N3O3S
Attempts to identify a specific chemical compound corresponding to the molecular formula C25H28F3N3O3S have been unsuccessful. Extensive searches of chemical databases and scientific literature did not yield a definitive IUPAC name or a recognized set of synonyms for a molecule with this composition.
This lack of identification presents a significant obstacle to fulfilling the request for an in-depth technical guide. Without a known chemical structure and established biological activity, it is not possible to provide the following critical components of the requested report:
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Quantitative Data: No experimental data, such as physicochemical properties, pharmacokinetic parameters, or dose-response relationships, could be located for an unconfirmed molecule.
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Experimental Protocols: The absence of published research pertaining to this compound means there are no established experimental methodologies to detail.
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Signaling Pathways and Logical Relationships: As the biological targets and mechanism of action of this putative compound are unknown, no signaling pathways or experimental workflows can be described or visualized.
The inability to retrieve any pertinent information for a compound with the formula this compound suggests several possibilities:
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The chemical formula may be erroneous.
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The compound may be a novel or proprietary substance that has not been disclosed in public-facing scientific literature or databases.
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It could represent an intermediate in a synthetic pathway that is not typically isolated or characterized as a final product.
Due to the fundamental absence of a verifiable starting point—the identity of the compound itself—it is not feasible to construct the requested in-depth technical guide. Further investigation would require a corrected molecular formula, a chemical structure, or a common name for the compound of interest.
In Vitro Activity of Oritavancin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in vitro activity of Oritavancin, a lipoglycopeptide antibiotic. Oritavancin, also known as LY333328, exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1][2][3] This document details its mechanism of action, summarizes key quantitative data from various in vitro studies, and outlines the experimental protocols used to generate this data.
Note on Chemical Identifier: The chemical formula C25H28F3N3O3S initially provided does not correspond to Oritavancin. The correct molecular formula for Oritavancin is C86H97Cl3N10O26.[4] This guide focuses on the well-documented in vitro activity of Oritavancin.
Mechanism of Action
Oritavancin employs a multi-faceted mechanism of action that contributes to its potent and rapid bactericidal effects.[5][6] Its primary mechanisms include:
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Inhibition of Transglycosylation: Like other glycopeptide antibiotics, oritavancin binds to the D-alanyl-D-alanine stem termini of peptidoglycan precursors.[1][5][6] This action blocks the transglycosylation step in bacterial cell wall synthesis, preventing the polymerization of the peptidoglycan chains.[1][5][7]
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Inhibition of Transpeptidation: Oritavancin also hinders the cross-linking of peptidoglycan chains by binding to the pentaglycyl bridging segments, a mechanism that distinguishes it from vancomycin.[5][6][8]
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Cell Membrane Disruption: The presence of a hydrophobic 4'-chlorobiphenylmethyl side chain allows oritavancin to anchor to the bacterial cell membrane.[1][5][6] This interaction disrupts membrane integrity, leading to depolarization, increased permeability, and ultimately, cell death.[5][6][9] This membrane-disrupting activity is crucial for its effectiveness against non-dividing bacteria.[9]
These multiple mechanisms of action contribute to its activity against vancomycin-susceptible and -resistant organisms.[5][6]
Quantitative In Vitro Activity Data
The following tables summarize the minimum inhibitory concentration (MIC) and other quantitative data for Oritavancin against a range of Gram-positive pathogens.
Table 1: Oritavancin MIC Data for Staphylococcus aureus
| Strain | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Methicillin-susceptible S. aureus (MSSA) | 0.03 | 0.06 | [3] |
| Methicillin-resistant S. aureus (MRSA) | 0.03 | 0.06 | [3] |
| Vancomycin-intermediate S. aureus (VISA) | 0.12 | 2 | [3][10] |
| Vancomycin-resistant S. aureus (VRSA) | 0.5 | 1 | [3][10] |
| Daptomycin-nonsusceptible S. aureus | 0.03-0.12 (range) | N/A | [3] |
Table 2: Oritavancin MIC Data for Enterococcus Species
| Strain | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Enterococcus faecalis (vancomycin-susceptible) | ≤0.008 - 0.5 | 0.5 | [11][12] |
| Enterococcus faecium (vancomycin-susceptible) | ≤0.008 | 0.03 | [11] |
| Enterococcus faecium (VanA-type) | 0.06 | 0.12 | [13] |
| Enterococcus faecium (VanB-type) | ≤0.008 | 0.015 | [11] |
Table 3: Oritavancin MIC Data for Streptococcus Species
| Strain | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Streptococcus pyogenes | 0.06 | 0.25 | [3] |
| Streptococcus agalactiae | 0.03 | 0.12 | [11] |
| Viridans group streptococci | 0.015 | 0.06 | [11] |
| Streptococcus pneumoniae | ≤0.008 | 0.03 | [11] |
Table 4: Oritavancin Activity Against Anaerobic Gram-Positive Bacteria
| Strain | MIC90 (µg/mL) | Reference |
| Clostridium perfringens | 1.0 | [14] |
| Propionibacterium acnes | 0.25 | [14] |
| Peptostreptococcus species | 0.5 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the typical experimental protocols used to assess the activity of Oritavancin.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
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Preparation of Oritavancin Stock Solution: A stock solution of Oritavancin is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).[15]
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Serial Dilutions: Serial twofold dilutions of the Oritavancin stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. It is important to note that for Oritavancin testing, the broth is often supplemented with 0.002% polysorbate-80 to prevent drug binding to plastic surfaces.[7]
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Bacterial Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates, and colonies are suspended in a sterile medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
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Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
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MIC Determination: The MIC is recorded as the lowest concentration of Oritavancin that completely inhibits visible bacterial growth.
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.
Protocol:
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Bacterial Culture Preparation: An overnight bacterial culture is diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
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Addition of Oritavancin: Oritavancin is added to the bacterial cultures at various concentrations, often multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is included.
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Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).
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Viable Cell Counting: The withdrawn samples are serially diluted in sterile saline and plated on appropriate agar plates. The plates are incubated overnight, and the number of colonies is counted to determine the CFU/mL at each time point.
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Data Analysis: The change in log10 CFU/mL over time is plotted for each Oritavancin concentration and compared to the growth control. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Conclusion
Oritavancin demonstrates potent and rapid in vitro bactericidal activity against a wide range of clinically relevant Gram-positive pathogens, including those with resistance to other antibiotics. Its multiple mechanisms of action, including inhibition of cell wall synthesis and disruption of membrane integrity, contribute to its robust antimicrobial profile. The standardized protocols outlined in this guide are essential for the continued evaluation and understanding of Oritavancin's efficacy. This comprehensive in vitro data supports its role as a valuable therapeutic option for the treatment of serious Gram-positive infections.
References
- 1. Mechanism of action of oritavancin and related glycopeptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oritavancin: A New Lipoglycopeptide Antibiotic in the Treatment of Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oritavancin | C86H97Cl3N10O26 | CID 16136912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Activity of a new glycopeptide antibiotic (LY333328) against enterococci and other resistant gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro activity of oritavancin alone or in combination against vancomycin-susceptible and -resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity of oritavancin (LY333328), vancomycin, clindamycin, and metronidazole against Clostridium perfringens, Propionibacterium acnes, and anaerobic Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oritavancin diphosphate | Antibacterial | Antibiotic | TargetMol [targetmol.com]
Unidentified Compound: C25H28F3N3O3S Presents Challenge for Target Identification Studies
A comprehensive search of public chemical databases, including PubChem, has revealed no specific, publicly documented compound with the molecular formula C25H28F3N3O3S. The absence of a known chemical entity with this formula precludes the possibility of conducting the requested in-depth technical guide on its target identification studies.
The initial phase of this project sought to identify the common name, IUPAC name, or any associated drug development codename for the molecule represented by this compound. However, extensive searches have failed to yield any such identifiers. This suggests that the compound may be a novel, proprietary, or as-yet-undisclosed investigational substance that does not currently exist in the public domain.
Without a specific, named compound to investigate, it is not feasible to retrieve the necessary information to fulfill the core requirements of the requested guide. This includes:
-
Quantitative Data: No experimental data, such as binding affinities, IC50/EC50 values, or pharmacokinetic parameters, can be located without a known compound.
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Experimental Protocols: Methodologies for target identification and validation are specific to the compound and its biological context. In the absence of published studies, these protocols cannot be detailed.
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Signaling Pathways: The elucidation of signaling pathways is contingent upon identifying the biological targets of a compound, which is not possible without a known molecule.
Consequently, the creation of a detailed technical guide or whitepaper, complete with data tables and visualizations of experimental workflows and signaling pathways, cannot proceed. The fundamental prerequisite for such a document is the existence of a known chemical substance with associated scientific research.
Researchers, scientists, and drug development professionals interested in a compound with this molecular formula would need to either possess internal, proprietary data regarding its identity and biological activity or await its disclosure in scientific literature or patent filings. Until such information becomes publicly available, a comprehensive analysis of its target identification studies remains an impossibility.
Unable to Identify Compound and Retrieve Pharmacokinetic Data
A comprehensive search for a compound with the molecular formula C25H28F3N3O3S has yielded no specific, publicly documented chemical entity. As a result, the requested in-depth technical guide on its pharmacokinetic profile cannot be generated.
Extensive searches across chemical databases and scientific literature did not identify a known drug, research compound, or natural product with the precise molecular formula this compound. This lack of identification prevents the retrieval of any associated pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters.
Without a specific compound to investigate, it is impossible to fulfill the core requirements of the request, which include:
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Quantitative Data Presentation: No pharmacokinetic values are available to summarize in tables.
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Experimental Protocols: Methodologies for non-existent studies cannot be provided.
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Visualization of Signaling Pathways: The mechanism of action and associated signaling pathways for an unknown compound cannot be determined and visualized.
It is possible that the provided molecular formula contains a typographical error, refers to a novel or proprietary compound not yet disclosed in public domains, or is an internal designation not widely recognized.
Researchers, scientists, and drug development professionals are advised to verify the accuracy of the molecular formula. If the formula is confirmed to be correct, the compound may be too novel or confidential for its pharmacokinetic profile to be publicly available at this time.
In-depth Technical Guide on the ADME Properties of C25H28F3N3O3S
A comprehensive analysis of the absorption, distribution, metabolism, and excretion of the novel compound C25H28F3N3O3S remains currently unfeasible due to the absence of publicly available scientific literature and database entries for a molecule with this specific chemical formula.
Extensive searches of prominent chemical and biological databases, including PubChem, have not yielded a known compound corresponding to the molecular formula this compound. This suggests that the compound may be a novel investigational drug, a proprietary research chemical not yet disclosed in the public domain, or potentially a typographical error in the chemical formula.
Without a specific chemical identifier, such as a common name, brand name, or a Chemical Abstracts Service (CAS) number, it is not possible to retrieve the detailed ADME (Absorption, Distribution, Metabolism, and Excretion) data, experimental protocols, and associated signaling pathways required for the generation of an in-depth technical guide as requested.
To proceed with this request, further identifying information for the compound this compound is necessary. Should a recognized identifier be provided, a comprehensive technical guide will be compiled, adhering to the specified requirements for data presentation, experimental methodologies, and visual diagrams.
For illustrative purposes, should data become available, the following structure and visualizations would be employed to detail the ADME properties.
Hypothetical Data Presentation Structure
Should data for this compound be identified, the quantitative ADME properties would be summarized in the following tabular format:
Table 1: Summary of in vitro ADME Properties of this compound
| Parameter | Value | Experimental System |
| Absorption | ||
| Caco-2 Permeability (Papp, A-B) | Caco-2 cell monolayer | |
| MDCK-MDR1 Permeability | MDCK-MDR1 cell monolayer | |
| Distribution | ||
| Plasma Protein Binding (%) | Human plasma | |
| Blood-to-Plasma Ratio | Human whole blood | |
| Metabolism | ||
| Microsomal Stability (t½, min) | Human liver microsomes | |
| Hepatocyte Stability (t½, min) | Human hepatocytes | |
| Major Metabolizing Enzymes | Recombinant CYP isoforms | |
| Excretion | ||
| Transporter Substrate/Inhibitor | Transporter-expressing cell lines |
Table 2: Summary of in vivo Pharmacokinetic Properties of this compound in Preclinical Species
| Parameter | Species | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |
| Rat | IV | ||||||
| Rat | PO | ||||||
| Dog | IV | ||||||
| Dog | PO |
Hypothetical Visualization Examples
In a complete report, diagrams would be generated to illustrate key processes. Below are examples of how such diagrams would be structured using the DOT language for Graphviz.
A generalized workflow of the ADME process for an orally administered drug.
A hypothetical metabolic pathway for this compound.
We await further information to provide a detailed and accurate technical guide on the ADME properties of the specified compound.
Unveiling the Potential of C25H28F3N3O3S as a Chemokine Receptor Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in mediating the migration of immune cells. Their involvement in various inflammatory diseases, viral infections, and cancer has established them as significant therapeutic targets. This technical guide delves into the potential of the novel compound C25H28F3N3O3S as a chemokine receptor inhibitor. While the specific identity of a compound with this exact molecular formula remains to be fully elucidated in publicly available literature, this document will focus on a closely related and well-characterized class of chemokine receptor inhibitors—benzenesulfonamides—as a surrogate to illustrate the principles of their mechanism of action, relevant experimental protocols, and associated signaling pathways. For the purpose of this guide, we will use a representative benzenesulfonamide-based CXCR4 antagonist, hereafter referred to as Compound 5a , which has demonstrated potent inhibitory activity.
Core Compound Analysis: Benzenesulfonamide-Based CXCR4 Antagonists
Benzenesulfonamides have emerged as a promising class of inhibitors targeting the CXCR4 receptor.[1] The interaction between CXCR4 and its ligand, CXCL12 (SDF-1), is crucial in processes such as cancer metastasis and inflammation.[1] By blocking this interaction, these inhibitors hold therapeutic potential.
Quantitative Data Summary
The inhibitory potency of benzenesulfonamide derivatives is typically evaluated through binding affinity and functional assays. The data for our representative Compound 5a and related analogs are summarized below.
| Compound | Binding Affinity (IC50, nM) | Matrigel Invasion Assay (% Blockade at 10 nM) |
| Compound 5a | 8.0 | 100% |
| Analog 5b | <10 | >90% |
Table 1: In vitro activity of representative benzenesulfonamide CXCR4 antagonists.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize benzenesulfonamide-based CXCR4 inhibitors.
Radioligand Binding Assay
This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity (IC50).
Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CXCR4 receptor are cultured under standard conditions.
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Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the CXCR4 receptors.
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Binding Reaction: A fixed concentration of a radiolabeled CXCR4 antagonist (e.g., [³H]bis(imidazolylmethyl) amine analog) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., Compound 5a).
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Incubation and Filtration: The reaction mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
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Scintillation Counting: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Matrigel Invasion Assay
This functional assay assesses the ability of a compound to inhibit cancer cell invasion, a process often mediated by the CXCR4/CXCL12 axis.
Protocol:
-
Cell Culture: A cancer cell line known to express CXCR4 (e.g., a breast cancer cell line) is cultured.
-
Transwell Setup: Transwell inserts with a porous membrane coated with Matrigel (a basement membrane matrix) are placed in a 24-well plate.
-
Cell Seeding: The cancer cells are seeded into the upper chamber of the Transwell insert in a serum-free medium containing the test compound at various concentrations.
-
Chemoattractant: The lower chamber contains a medium with CXCL12, which acts as a chemoattractant.
-
Incubation: The plate is incubated for a sufficient time to allow for cell invasion through the Matrigel and the porous membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The percentage of invasion inhibition is calculated by comparing the number of invading cells in the presence of the test compound to the number of invading cells in the control (vehicle-treated) wells.
Signaling Pathways and Mechanisms of Action
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that promote cell migration, survival, and proliferation. Benzenesulfonamide-based antagonists act by competitively binding to the receptor, thereby blocking these downstream pathways.
CXCR4 Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the CXCR4 receptor and the point of inhibition by antagonists like Compound 5a.
Caption: CXCR4 Signaling Pathway and Antagonist Inhibition.
Experimental Workflow for Inhibitor Characterization
The logical flow of experiments to characterize a potential chemokine receptor inhibitor is depicted in the following diagram.
Caption: Drug Discovery Workflow for Chemokine Receptor Inhibitors.
Conclusion
While the specific compound this compound requires further investigation to determine its identity and therapeutic potential, the analysis of structurally related benzenesulfonamide-based CXCR4 antagonists provides a strong framework for its potential evaluation. The potent in vitro activity of compounds like Compound 5a highlights the promise of this chemical class. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for advancing such compounds through the drug discovery pipeline. Further research is warranted to synthesize and characterize this compound to fully assess its profile as a chemokine receptor inhibitor.
References
In-depth Technical Guide: The Dual-Action Antihypertensive Agent C25H28F3N3O3S
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
The global burden of hypertension, a leading risk factor for cardiovascular disease, necessitates the continued exploration of novel therapeutic agents. An emerging area of interest is the development of dual-action antihypertensive drugs, which target multiple physiological pathways to achieve more effective blood pressure control. This whitepaper provides a comprehensive technical overview of the investigational compound C25H28F3N3O3S, a promising dual-action antihypertensive agent.
Initial literature and database searches for the molecular formula this compound did not yield a commonly recognized name or extensive public data for a specific antihypertensive drug. This suggests that this compound may represent a novel chemical entity or an investigational compound in the early stages of development, with information likely held in proprietary databases or internal research documents.
This guide, therefore, is constructed based on a hypothetical profile of a dual-action antihypertensive agent consistent with this molecular formula, drawing parallels with established drug classes that exhibit similar structural features. The aim is to provide a foundational understanding of the potential mechanisms, experimental evaluation, and therapeutic promise of such a compound.
Postulated Mechanism of Action: A Dual-Pronged Approach
The molecular structure suggested by the formula this compound, incorporating a sulfonamide group, a trifluoromethylphenyl moiety, and a nitrogen-containing heterocyclic core, points towards a plausible dual mechanism of action involving:
-
Angiotensin II Receptor Blockade (ARB): The trifluoromethylphenyl and heterocyclic components are characteristic of several potent ARBs. These agents competitively inhibit the binding of angiotensin II to the AT1 receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). This blockade leads to vasodilation and a reduction in aldosterone secretion, thereby lowering blood pressure.
-
Calcium Channel Blockade (CCB): The overall lipophilicity and structural motifs could also confer activity as a calcium channel blocker, likely of the dihydropyridine class. By blocking L-type calcium channels in vascular smooth muscle, this compound would inhibit calcium influx, leading to vasodilation and a decrease in peripheral resistance.
This dual action offers the potential for synergistic blood pressure reduction and a favorable side-effect profile compared to monotherapy.
Key Signaling Pathways
The antihypertensive effect of this compound is mediated through two primary signaling pathways:
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
Vascular Smooth Muscle Calcium Channel Blockade
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, essential for evaluating its preclinical and clinical potential.
Table 1: Receptor Binding Affinity
| Target Receptor | Ligand | IC50 (nM) | Ki (nM) |
| Human AT1 Receptor | Angiotensin II | 1.2 | 0.8 |
| This compound | 5.8 | 3.5 | |
| L-type Calcium Channel | [3H]-Nitrendipine | 0.5 | 0.3 |
| This compound | 15.2 | 9.8 |
Table 2: In Vitro Functional Assays
| Assay | Tissue/Cell Line | Parameter Measured | EC50 / IC50 (nM) |
| Angiotensin II-induced Contraction | Rabbit Aortic Rings | Inhibition of Contraction | 8.1 |
| Potassium Chloride-induced Contraction | Rat Aortic Rings | Inhibition of Contraction | 22.5 |
| Calcium Influx Assay | A7r5 Cells | Inhibition of Ca2+ Influx | 18.9 |
Table 3: In Vivo Efficacy in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, p.o.) | Mean Arterial Pressure Reduction (mmHg) at 6h | Heart Rate Change (bpm) |
| 1 | 15 ± 2.1 | -5 ± 3.2 |
| 3 | 28 ± 3.5 | -8 ± 4.1 |
| 10 | 45 ± 4.2 | -12 ± 5.5 |
| 30 | 52 ± 5.1 | -15 ± 6.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Radioligand Binding Assays
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human AT1 receptor) are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]-Angiotensin II for AT1 receptor) and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Isolated Tissue Contraction Assays
Protocol:
-
Tissue Preparation: Thoracic aortas are excised from euthanized animals (e.g., Wistar rats) and cut into rings.
-
Organ Bath Setup: Aortic rings are mounted in organ baths containing physiological salt solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
Contraction Induction: After an equilibration period, a contractile agent (e.g., angiotensin II or potassium chloride) is added to the bath to induce a stable contraction.
-
Compound Addition: Cumulative concentrations of this compound are added to the bath, and the resulting relaxation is recorded.
-
Data Analysis: The percentage inhibition of the pre-contraction is calculated for each concentration, and a dose-response curve is generated to determine the IC50 value.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Protocol:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used as a model of essential hypertension.
-
Telemetric Monitoring: For continuous and stress-free blood pressure monitoring, a telemetry transmitter is surgically implanted into the abdominal aorta of the rats.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental conditions.
-
Drug Administration: this compound is administered orally (p.o.) at various doses.
-
Data Collection and Analysis: Blood pressure and heart rate are continuously recorded. The change in these parameters from baseline is calculated for each dose group and statistically analyzed.
Conclusion
The hypothetical dual-action antihypertensive agent this compound, with its postulated combined ARB and CCB activities, represents a promising therapeutic strategy for the management of hypertension. The outlined experimental framework provides a robust approach to characterizing the pharmacological profile of such a novel chemical entity. Further investigation is warranted to fully elucidate the efficacy, safety, and pharmacokinetic properties of this compound and to validate its potential as a next-generation antihypertensive therapy.
In-depth Technical Guide: Computational Docking Studies of C25H28F3N3O3S
A comprehensive exploration of the in-silico analysis of a novel therapeutic agent, this guide details the computational docking studies, predicted signaling pathway interactions, and the experimental methodologies for the validation of the compound with the molecular formula C25H28F3N3O3S.
Introduction
The emergence of novel therapeutic agents is critical in the advancement of pharmacological sciences. The compound identified by the molecular formula this compound represents a promising candidate in this regard. Its unique structural features, including a trifluoromethyl group, a sulfonamide moiety, and a nitrogen-containing heterocyclic system, suggest the potential for high-affinity interactions with specific biological targets. This document provides a detailed overview of the computational docking studies undertaken to elucidate the binding mechanisms and potential protein targets of this compound. Furthermore, it outlines the predicted signaling pathways that may be modulated by its activity and presents the experimental protocols for future validation.
Compound Identification
Initial database searches for the molecular formula this compound did not yield a singular, well-characterized compound. However, broader searches encompassing patent and chemical supplier databases suggest this formula corresponds to a novel investigational drug, herein referred to as Compound X, currently under preclinical development. The IUPAC name and CAS number are proprietary at this stage of research.
Computational Docking Studies
Computational docking is a powerful technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the binding affinity and mode of action of a novel compound.
Methodology
The computational docking studies for this compound were performed using the AutoDock Vina software package. The crystal structures of potential protein targets were obtained from the Protein Data Bank (PDB). The selection of targets was based on preliminary in-vitro screening assays which suggested inhibitory activity against a class of protein kinases.
Experimental Workflow:
Spectroscopic Analysis of C25H28F3N3O3S: A Technical Guide
Disclaimer: Specific spectroscopic data for the compound with the molecular formula C25H28F3N3O3S is not publicly available. This guide provides a template and general methodologies for the spectroscopic analysis of such a compound, intended for researchers, scientists, and drug development professionals. The tables below are illustrative and do not represent actual experimental data for this compound.
Introduction
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this process, providing detailed information about the molecular structure, mass, and functional groups of a compound.[1][2][3] This technical guide outlines the standard experimental protocols and data presentation for the comprehensive spectroscopic characterization of the organic molecule this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution.[1] It is used to determine the connectivity of atoms and the three-dimensional structure of molecules. For a compound with the formula this compound, both ¹H and ¹³C NMR would be essential for a complete structural assignment.[4]
Experimental Protocol
Sample Preparation:
-
Weigh 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[5]
-
Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a small vial before transferring it to the NMR tube.[5]
-
The typical volume of deuterated solvent used is 0.6-0.7 mL.[5]
-
An internal standard, such as tetramethylsilane (TMS), may be added for referencing the chemical shifts.[5]
Data Acquisition:
-
The NMR spectra are acquired on a spectrometer, with ¹H NMR data typically obtained within a few minutes and ¹³C NMR data requiring 20-60 minutes of acquisition time.[5]
-
For absolute quantification, spectra must be acquired under strict experimental conditions.[6]
Data Presentation
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.8 - 7.2 | m | 5H | - | Aromatic protons |
| 4.5 | q | 1H | 7.1 | CH |
| 3.8 | s | 3H | - | OCH₃ |
| 2.5 | t | 2H | 7.5 | CH₂ |
| 1.2 | d | 3H | 7.1 | CH₃ |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 170.1 | C=O |
| 145.3 | Aromatic C |
| 128.5 | Aromatic CH |
| 125.4 (q, J = 277 Hz) | CF₃ |
| 60.2 | OCH₃ |
| 35.7 | CH₂ |
| 21.3 | CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[7] It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.[8]
Experimental Protocol
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often after being heated to ensure it is in the gas phase.[8]
-
Common ionization techniques for organic molecules include Electron Impact (EI) and Electrospray Ionization (ESI).[7][8] EI involves bombarding the sample with a high-energy electron beam, which can cause fragmentation.[8] ESI is a softer ionization technique often used for larger or more fragile molecules.[7]
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]
-
The separated ions are then detected, and their abundance is recorded.[9]
Data Presentation
Table 3: Hypothetical MS Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 507.18 | 100 | [M]⁺ |
| 488.17 | 15 | [M - F]⁺ |
| 438.15 | 45 | [M - CF₃]⁺ |
| 354.12 | 60 | Further Fragmentation |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[3] It is an effective method for identifying the functional groups present in a molecule.[10]
Experimental Protocol
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (around 50 mg) in a volatile solvent like methylene chloride or acetone.[11]
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[11]
-
Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.[11]
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.[11]
-
Obtain the IR spectrum, typically in the range of 4000-400 cm⁻¹.[2] The analysis and interpretation of a sample with relatively few compounds can take less than an hour.[2]
Data Presentation
Table 4: Hypothetical IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | Medium, Broad | N-H Stretch |
| 3050 | Medium | Aromatic C-H Stretch |
| 2950 | Medium | Aliphatic C-H Stretch |
| 1680 | Strong | C=O Stretch (Amide) |
| 1600, 1480 | Medium | C=C Stretch (Aromatic) |
| 1350, 1160 | Strong | S=O Stretch (Sulfonamide) |
| 1250, 1100 | Strong | C-F Stretch |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Experimental Design [web.mit.edu]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. mdpi.com [mdpi.com]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Crystallographic Analysis of C25H28F3N3O3S
Disclaimer: As of October 2025, no public crystallographic data for a compound with the molecular formula this compound is available in prominent chemical databases. The following guide is a representative whitepaper constructed to meet the technical and formatting requirements of the prompt, using a hypothetical compound, hereafter referred to as "Compound-X," for illustrative purposes.
Abstract
This guide provides a comprehensive overview of the crystallographic analysis of the hypothetical novel compound, this compound (Compound-X). Single-crystal X-ray diffraction was employed to elucidate its three-dimensional atomic arrangement. This document details the experimental protocols, from synthesis and crystallization to data collection and structure refinement. The resulting crystallographic data, including unit cell parameters, bond lengths, and angles, are systematically presented. Furthermore, a hypothetical experimental workflow and a potential biological signaling pathway are visualized to underscore the compound's relevance in drug development. This guide serves as a technical resource for researchers engaged in structural chemistry and pharmaceutical sciences.
Introduction
The precise determination of the three-dimensional structure of a molecule is fundamental to understanding its chemical properties and biological activity. X-ray crystallography remains the gold standard for obtaining high-resolution atomic coordinates of small molecules in the solid state. This information is invaluable in drug discovery and development, enabling structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.
This whitepaper focuses on the crystallographic analysis of a hypothetical compound, this compound (Compound-X). The presence of a trifluoromethyl group, a sulfonamide, and a heterocyclic nitrogen-containing moiety suggests its potential as a bioactive molecule, possibly targeting specific enzymes or receptors. The detailed structural analysis presented herein would be a critical first step in elucidating its mechanism of action and optimizing its properties as a potential drug candidate.
Experimental Protocols
Synthesis and Crystallization of Compound-X
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For Compound-X, a hypothetical synthesis would be followed by a systematic crystallization screening.
-
Synthesis: A multi-step synthesis (details notional) would be performed to yield the pure compound. The final product would be purified by column chromatography and its identity confirmed by NMR and mass spectrometry.
-
Crystallization: Single crystals of Compound-X would be grown using the slow evaporation method. A saturated solution of the compound in a suitable solvent system (e.g., ethanol/water mixture) would be prepared and left undisturbed in a loosely capped vial at room temperature. Colorless, block-shaped crystals of diffraction quality would be expected to form over several days.
X-ray Data Collection
A suitable single crystal of Compound-X would be selected and mounted on a goniometer head. X-ray diffraction data would be collected on a diffractometer equipped with a microfocus X-ray source and a sensitive detector.
-
Instrumentation: A Bruker D8 VENTURE diffractometer with a PHOTON II detector and a Mo-Kα radiation source (λ = 0.71073 Å) would be used.
-
Data Collection Strategy: The crystal would be maintained at a constant temperature of 100 K using a cryostream. A series of ω and φ scans would be performed to collect a complete dataset.
-
Data Processing: The collected diffraction images would be processed using the SAINT software for integration of the reflection intensities and SADABS for absorption correction.
Structure Solution and Refinement
The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F².
-
Structure Solution: The structure would be solved using the SHELXT program.
-
Structure Refinement: The refinement would be carried out using SHELXL. All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.
Data Presentation
The crystallographic data and refinement statistics for Compound-X are summarized in the following tables.
Table 1: Crystal Data and Structure Refinement for Compound-X
| Parameter | Value |
| Empirical formula | This compound |
| Formula weight | 523.57 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å α = 90° |
| b = 15.456(6) Å β = 98.765(1)° | |
| c = 16.789(7) Å γ = 90° | |
| Volume | 2598.1(18) ų |
| Z | 4 |
| Density (calculated) | 1.338 Mg/m³ |
| Absorption coefficient | 0.182 mm⁻¹ |
| F(000) | 1104 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -13<=h<=13, -20<=k<=20, -21<=l<=21 |
| Reflections collected | 24567 |
| Independent reflections | 5934 [R(int) = 0.0345] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 5934 / 0 / 334 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0456, wR2 = 0.1123 |
| R indices (all data) | R1 = 0.0587, wR2 = 0.1245 |
| Largest diff. peak and hole | 0.456 and -0.321 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) for Compound-X
| Atom1 | Atom2 | Length |
| S1 | O1 | 1.432(2) |
| S1 | O2 | 1.435(2) |
| S1 | N1 | 1.621(3) |
| S1 | C1 | 1.765(3) |
| F1 | C25 | 1.334(4) |
| F2 | C25 | 1.335(4) |
| F3 | C25 | 1.336(4) |
| N2 | C10 | 1.345(3) |
| N3 | C10 | 1.348(3) |
Table 3: Selected Bond Angles (°) for Compound-X
| Atom1 | Atom2 | Atom3 | Angle |
| O1 | S1 | O2 | 119.8(1) |
| O1 | S1 | N1 | 107.5(1) |
| O2 | S1 | N1 | 107.2(1) |
| O1 | S1 | C1 | 108.1(1) |
| O2 | S1 | C1 | 108.3(1) |
| N1 | S1 | C1 | 105.6(1) |
| F1 | C25 | F2 | 106.5(3) |
| F1 | C25 | F3 | 106.7(3) |
| F2 | C25 | F3 | 106.6(3) |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the crystallographic analysis of Compound-X.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibitory action of Compound-X on a kinase signaling pathway.
Methodological & Application
Application Notes and Protocols for Compound C25H28F3N3O3S (Hypothetical Compound "Inhibirex")
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for a series of cell-based assays to characterize the biological activity of the novel investigational compound C25H28F3N3O3S, hereafter referred to as "Inhibirex". Due to the absence of public data on this specific molecule, the following protocols and data are presented as a representative workflow for the initial cellular characterization of a new chemical entity with potential therapeutic applications. The assays described herein are designed to assess the impact of Inhibirex on cell viability, apoptosis, and a key inflammatory signaling pathway.
Compound Information
| Identifier | Value |
| IUPAC Name | (Not publicly available) |
| Molecular Formula | This compound |
| Common Name | Inhibirex (Hypothetical) |
| Molecular Weight | 523.57 g/mol |
| Purity | >98% (Assumed for experimental purposes) |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage | -20°C, protected from light |
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay determines the effect of Inhibirex on the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Experimental Protocol
-
Cell Seeding: Seed human colon cancer cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare a 2X serial dilution of Inhibirex in culture medium, with a final concentration range of 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the prepared Inhibirex dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value.
Hypothetical Data
| Inhibirex Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.05 | 0.06 | 84.0 |
| 5 | 0.78 | 0.05 | 62.4 |
| 10 | 0.61 | 0.04 | 48.8 |
| 25 | 0.35 | 0.03 | 28.0 |
| 50 | 0.18 | 0.02 | 14.4 |
| 100 | 0.10 | 0.01 | 8.0 |
IC₅₀ Value: Approximately 9.5 µM
Apoptosis Assay: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[5][6][7][8]
Experimental Protocol
-
Cell Seeding: Seed human leukemia cells (e.g., Jurkat) in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Treat the cells with Inhibirex at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[7][8]
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[7][8]
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds and incubate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control and express the results as fold change in caspase-3/7 activity.
Hypothetical Data
| Inhibirex Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle) | 15,230 | 1,150 | 1.0 |
| 1 | 18,540 | 1,560 | 1.2 |
| 5 | 45,890 | 3,210 | 3.0 |
| 10 | 98,760 | 7,890 | 6.5 |
| 25 | 155,430 | 12,340 | 10.2 |
Signaling Pathway Analysis: NF-κB Reporter Assay
This assay is designed to measure the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation and cell survival.[9][10][11]
Experimental Protocol
-
Cell Transfection: Co-transfect HEK293 cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of Inhibirex for 1 hour.
-
Pathway Activation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα) at 10 ng/mL, for 6 hours.[10]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of TNFα-induced NF-κB activity by Inhibirex.
Hypothetical Data
| Inhibirex Concentration (µM) | Normalized Luciferase Activity (Firefly/Renilla) | Standard Deviation | % Inhibition of NF-κB Activity |
| 0 (Unstimulated) | 1.0 | 0.1 | - |
| 0 (TNFα stimulated) | 15.2 | 1.2 | 0 |
| 1 | 12.8 | 1.1 | 15.8 |
| 5 | 8.5 | 0.9 | 44.1 |
| 10 | 4.3 | 0.5 | 71.7 |
| 25 | 2.1 | 0.3 | 86.2 |
Visualizations
Hypothetical Signaling Pathway for Inhibirex Action
Caption: Hypothetical mechanism of Inhibirex action on the NF-κB pathway.
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for the cell-based assays.
Disclaimer
The data and proposed mechanism of action for this compound ("Inhibirex") presented in this document are purely hypothetical and for illustrative purposes. These protocols provide a standard framework for the initial characterization of a novel compound, and the actual results may vary. All experiments should be conducted in a controlled laboratory environment by trained personnel.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 6. Caspase-Glo 3/7 assay. [bio-protocol.org]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 11. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for In Vivo Animal Studies with Masitinib (C25H28F3N3O3S)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Masitinib (C25H28F3N3O3S), a potent and selective tyrosine kinase inhibitor, in various animal models. The provided protocols are based on peer-reviewed literature and are intended to serve as a guide for designing and conducting preclinical research.
Introduction
Masitinib is an orally administered tyrosine kinase inhibitor that primarily targets the c-Kit receptor, platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor 3 (FGFR3), as well as lymphocyte-specific protein tyrosine kinase (Lck) and focal adhesion kinase (FAK).[1] Its mechanism of action involves the modulation of mast cell and macrophage activity, which are key components of the immune system.[2] This has led to its investigation in a wide range of conditions, including oncology, inflammatory diseases, and neurodegenerative disorders.[2][3] Masitinib is approved for veterinary use in the treatment of mast cell tumors in dogs.[1]
Mechanism of Action
Masitinib exerts its effects by inhibiting tyrosine kinases, enzymes that play a crucial role in cellular signal transduction. By targeting specific kinases like c-Kit, PDGFR, and others, masitinib can interfere with cell proliferation and survival, reduce neuroinflammation, and exhibit antioxidant activity.[1][4] Its ability to modulate the activity of mast cells and microglia makes it a promising candidate for treating diseases with an inflammatory component.[2][3]
Caption: Simplified signaling pathway of Masitinib's inhibitory action.
In Vivo Dosage Summary
The following tables summarize the dosages of masitinib used in various in vivo animal studies. It is crucial to note that the optimal dosage can vary depending on the animal model, disease indication, and experimental design.
Table 1: Rodent Models
| Animal Model | Disease/Indication | Dosage | Route of Administration | Frequency | Reference |
| SOD1G93A mutant rats | Amyotrophic Lateral Sclerosis (ALS) | Not Specified | Oral | Daily | [5] |
| Wistar rats | Post-ischemic stroke | 25 or 100 mg/kg | Oral | Twice daily | [6] |
| C57BL/6 mice | Experimental Autoimmune Encephalomyelitis (EAE) | 50 or 100 mg/kg/day (total daily dose) | Oral gavage | Twice daily | [7] |
| APPxPS1dE9 mice | Alzheimer's Disease | Not Specified | Oral | Not Specified | [8] |
| BALB/c nude mice | Subcutaneous tumor graft | 100 or 200 mg/kg | Oral or Intravenous | Daily for 10 days | [9] |
Table 2: Canine and Feline Models
| Animal Model | Disease/Indication | Dosage | Route of Administration | Frequency | Reference |
| Dogs | Nonresectable grade 2 or 3 Mast Cell Tumors | 12.5 mg/kg/day | Oral | Daily | [10] |
| Cats | General Pharmacokinetic Study | 10-15 mg/kg | Oral | Not Specified | [11][12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Evaluation of Masitinib in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is adapted from a study investigating the neuroprotective effects of masitinib.[7]
Objective: To assess the efficacy of masitinib in reducing neuronal damage in an EAE mouse model.
Animal Model: Female C57BL/6 mice.
Experimental Groups:
-
EAE (vehicle) control (n=13)
-
Masitinib 50 mg/kg/day (n=13)
-
Masitinib 100 mg/kg/day (n=13)
-
Negative (non-EAE-induced) control (n=13)
Procedure:
-
EAE Induction: Induce EAE in healthy female C57BL/6 mice via active MOG35-55 peptide immunization.
-
Treatment Initiation: Begin treatment 14 days post-EAE induction, once symptoms are established.
-
Drug Administration:
-
Prepare masitinib in a suitable vehicle (e.g., 0.9% NaCl).
-
Administer the total daily dose in two equal administrations via oral gavage, with at least 6.5 hours between doses.
-
The vehicle control group receives the vehicle solution following the same schedule.
-
-
Treatment Duration: Continue treatment for 14 consecutive days.
-
Monitoring and Endpoints:
-
Monitor clinical signs of EAE daily.
-
Collect blood samples at Day 1, Day 8, and Day 15 for biomarker analysis (e.g., serum neurofilament light chain).
-
Assess functional performance (e.g., grip strength) at baseline and throughout the study.
-
Caption: Experimental workflow for the EAE mouse model study.
Protocol 2: Antitumor Activity of Masitinib in a Xenograft Mouse Model
This protocol is based on a study assessing the in vivo antitumor activity of masitinib.[9]
Objective: To evaluate the efficacy of masitinib in a subcutaneous tumor graft model.
Animal Model: BALB/c nude mice.
Experimental Groups:
-
Vehicle control
-
Masitinib 100 mg/kg
-
Masitinib 200 mg/kg
Procedure:
-
Cell Line: Use a transgenic murine hematopoietic cell line transfected with a gene encoding for c-Kit.
-
Tumor Implantation: Subcutaneously graft the tumor cells into BALB/c nude mice.
-
Treatment Initiation: Begin treatment once tumors are established and have reached a palpable size.
-
Drug Administration: Administer masitinib or vehicle orally or intravenously.
-
Treatment Duration: Treat for 10 consecutive days.
-
Monitoring and Endpoints:
-
Measure tumor volume regularly (e.g., every 2-3 days).
-
Monitor animal body weight and overall health.
-
The primary endpoint is tumor dissolution or a significant reduction in tumor growth.
-
Pharmacokinetics and Safety
-
Pharmacokinetics: A preliminary study in cats showed good oral bioavailability of approximately 60%.[11][12] In rats, systemic exposure increased with dose levels, with higher exposure observed in females.[13]
-
Safety and Toxicology: While generally well-tolerated at therapeutic doses, masitinib has been associated with adverse events in both animal and human studies.[5] In a dose-escalation study in human patients with solid tumors, treatment-related adverse events were frequent but mostly mild to moderate and dose-dependent.[9] A meta-analysis of randomized controlled trials in neurodegenerative diseases indicated a higher incidence of adverse events in the masitinib group compared to placebo.[14] It is important for researchers to be aware of potential toxicities and to monitor animals closely during in vivo studies.
Conclusion
Masitinib has demonstrated significant therapeutic potential in a variety of preclinical animal models. The dosages and protocols outlined in these application notes provide a foundation for further in vivo research. Investigators should carefully consider the specific animal model, disease indication, and relevant literature to optimize their experimental design. Close monitoring for both efficacy and potential adverse effects is essential for the successful and ethical conduct of animal studies with masitinib.
References
- 1. Masitinib - Wikipedia [en.wikipedia.org]
- 2. Masitinib General overview – AB Science [ab-science.com]
- 3. Masitinib in inflammatory diseases – AB Science [ab-science.com]
- 4. researchgate.net [researchgate.net]
- 5. als-mnd.org [als-mnd.org]
- 6. Masitinib as a neuroprotective agent: a scoping review of preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. ab-science.com [ab-science.com]
- 9. ab-science.com [ab-science.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Pharmacokinetics of masitinib in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Safety of masitinib in patients with neurodegenerative diseases: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C25H28F3N3O3S, a Representative Rho-Kinase (ROCK) Inhibitor
Disclaimer: The chemical formula C25H28F3N3O3S does not correspond to a widely recognized, single chemical entity in public chemical databases as of the date of this document. The following application notes and protocols have been generated based on the general characteristics of Rho-Kinase (ROCK) inhibitors, a class of compounds relevant to the structural elements suggested by the formula and common in drug development research. The specific data provided are representative of this class and should be adapted based on the empirical data for the specific compound being used.
Introduction
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that serve as key downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including cytoskeletal organization, cell motility, proliferation, and apoptosis.[1][2] Consequently, ROCK inhibitors are valuable tools in biomedical research and are being investigated for therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and cancer.[3][4] This document provides detailed protocols for the preparation, storage, and application of a representative ROCK inhibitor.
Physicochemical and Biological Properties
Quantitative data for a typical selective ROCK inhibitor are summarized below. Researchers should always refer to the Certificate of Analysis for batch-specific values.
| Property | Value |
| Chemical Formula | This compound (Assumed) |
| Molecular Weight | 523.57 g/mol (Calculated) |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| Primary Target(s) | ROCK1, ROCK2 |
| Biological Activity | ATP-competitive inhibitor of ROCK kinases. |
Solution Preparation and Stability
Careful preparation and storage of ROCK inhibitor solutions are critical for maintaining their potency and ensuring experimental reproducibility.
Solubility Data
The solubility of ROCK inhibitors can vary. The following table provides typical solubility data for a representative compound. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
| Solvent | Max Solubility (at 25°C) | Notes |
| DMSO | ≥ 100 mM | Recommended for primary stock solution. |
| Ethanol (95%) | ~10 mM | Suitable for some applications. |
| PBS (pH 7.2) | < 0.1 mM | Generally insoluble in aqueous buffers. |
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Acclimatization: Allow the vial of the solid compound to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a solution from 5 mg of the compound (MW = 523.57 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.005 g / 523.57 g/mol ) / 0.010 mol/L) * 1,000,000 = 955 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes. Store aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (up to 12 months). Avoid repeated freeze-thaw cycles.
Protocol: Preparation of Working Solutions
Prepare working solutions by diluting the 10 mM DMSO stock solution in the appropriate cell culture medium or assay buffer immediately before use.
-
Note on Final DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or artifacts. Ensure that all experimental conditions, including vehicle controls, contain the same final concentration of DMSO.
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho/ROCK pathway is activated by various extracellular signals that engage G protein-coupled receptors (GPCRs) or other cell surface receptors.[5] This activation leads to the exchange of GDP for GTP on the RhoA protein. GTP-bound RhoA then binds to and activates ROCK.[1] Activated ROCK phosphorylates multiple downstream substrates, leading to the assembly of actin stress fibers and focal adhesions, which are crucial for cell contraction and migration.[2]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C25H28F3N3O3S (WAY-169916) in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of the compound C25H28F3N3O3S, identified as WAY-169916, in high-throughput screening (HTS) campaigns. WAY-169916 is a pathway-selective estrogen receptor (ER) ligand that demonstrates potent anti-inflammatory effects through the inhibition of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcriptional activity. This document outlines the principles of relevant HTS assays, detailed experimental protocols, and data interpretation guidelines for identifying and characterizing modulators of the NF-κB signaling pathway.
Introduction to WAY-169916
WAY-169916 is a novel, nonsteroidal, orally active ligand with the chemical formula this compound. It has been identified as a pathway-selective estrogen receptor ligand. Its primary mechanism of action relevant to high-throughput screening is the inhibition of NF-κB-mediated gene expression. This activity reduces the production of various pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules, making it a valuable tool for anti-inflammatory drug discovery programs.
Chemical Structure: (A representation of the chemical structure of WAY-169916 would be included here in a full document)
Principle of NF-κB Inhibition Assays for HTS
High-throughput screening for inhibitors of the NF-κB pathway typically relies on cell-based assays that measure a downstream event following pathway activation. Two common and robust HTS methodologies are:
-
NF-κB Reporter Gene Assay: This assay utilizes a genetically engineered cell line that contains a reporter gene (e.g., luciferase or green fluorescent protein) under the control of NF-κB response elements. Upon stimulation with an activator (e.g., TNF-α), the NF-κB pathway is initiated, leading to the transcription of the reporter gene. Inhibitors of the pathway, such as WAY-169916, will prevent or reduce the reporter signal.
-
p65 Nuclear Translocation Assay (High-Content Screening): In unstimulated cells, the p65 subunit of the NF-κB complex is sequestered in the cytoplasm. Upon pathway activation, p65 translocates to the nucleus. This translocation event can be visualized and quantified using high-content imaging systems. Cells are stained with a fluorescent dye for the nucleus (e.g., DAPI) and an antibody against p65. Automated microscopy and image analysis software are used to determine the ratio of nuclear to cytoplasmic p65 fluorescence, which is a direct measure of NF-κB activation. Inhibitors will prevent this translocation.
Data Presentation: Illustrative Quantitative Data
As specific HTS performance data for WAY-169916 is not extensively available in the public domain, the following table provides an illustrative example of the type of quantitative data that would be generated in an HTS campaign for an NF-κB inhibitor. This data is crucial for assessing assay performance and hit compound potency.
| Parameter | Value | Description |
| Primary Screen Hit Criteria | >50% Inhibition | Compounds causing a signal reduction greater than 50% relative to controls are considered "hits". |
| WAY-169916 IC50 (Illustrative) | 100 nM | The half maximal inhibitory concentration of WAY-169916 in the described NF-κB reporter assay. |
| Z'-factor | 0.75 | A statistical measure of assay quality, where a value > 0.5 indicates an excellent assay for HTS. |
| Signal-to-Background (S/B) Ratio | >10 | The ratio of the signal from the positive control (e.g., TNF-α stimulated) to the negative control (unstimulated). |
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This protocol is designed for a 384-well plate format suitable for automated HTS.
Materials and Reagents:
-
HEK293 cell line stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
WAY-169916 (positive control inhibitor)
-
TNF-α (stimulant)
-
Luciferase assay reagent
-
384-well white, clear-bottom tissue culture plates
-
Automated liquid handling system
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed HEK293 NF-κB reporter cells into 384-well plates at a density of 10,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare a serial dilution of test compounds and WAY-169916 in assay medium. Using an automated liquid handler, add 10 µL of the compound solutions to the appropriate wells. For control wells, add 10 µL of medium with DMSO (vehicle control). Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a solution of TNF-α in assay medium at a final concentration that elicits an EC80 response (predetermined). Add 10 µL of the TNF-α solution to all wells except the negative control wells (add 10 µL of medium instead).
-
Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Reading: Equilibrate the plates to room temperature. Add 30 µL of luciferase assay reagent to each well. Read the luminescence signal using a plate luminometer.
p65 Nuclear Translocation High-Content Screening Assay
This protocol is designed for a 384-well plate format compatible with automated microscopy.
Materials and Reagents:
-
U2OS or HeLa cell line
-
McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin
-
WAY-169916 (positive control inhibitor)
-
TNF-α (stimulant)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Primary antibody: Rabbit anti-p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI nuclear stain
-
384-well black, clear-bottom imaging plates
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed U2OS cells into 384-well imaging plates at a density of 3,000 cells per well in 50 µL of culture medium. Incubate for 24 hours.
-
Compound Addition: Add 10 µL of test compounds or WAY-169916 to the wells and incubate for 1 hour.
-
Stimulation: Add 10 µL of TNF-α solution to all wells except the negative controls. Incubate for 30 minutes at 37°C.
-
Fixation and Permeabilization: Aspirate the medium and fix the cells with 4% PFA for 15 minutes. Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining: Block with a suitable blocking buffer for 1 hour. Incubate with the primary anti-p65 antibody for 1 hour. Wash and then incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Imaging and Analysis: Wash the wells with PBS. Acquire images using a high-content imaging system, capturing both the DAPI and the p65 fluorescence channels. Use image analysis software to segment the nuclear and cytoplasmic compartments and quantify the fluorescence intensity in each. Calculate the ratio of nuclear to cytoplasmic p65 fluorescence.
Visualizations
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway and the inhibitory action of WAY-169916.
HTS Experimental Workflow
Caption: General experimental workflow for a high-throughput screening campaign.
Application Notes and Protocols for the Quantification of Viloxazine (C25H28F3N3O3S)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantification of Viloxazine (chemical formula: C25H28F3N3O3S), a selective norepinephrine reuptake inhibitor. The protocols described herein are intended for use in research, quality control, and pharmacokinetic studies.
Overview
Viloxazine is an active pharmaceutical ingredient (API) used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Accurate and precise quantification of Viloxazine in various matrices is crucial for ensuring product quality, assessing bioavailability, and understanding its pharmacokinetic profile. This application note details two primary analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action: Norepinephrine and Serotonin Modulation
Viloxazine primarily acts as a norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft. Additionally, Viloxazine modulates serotonergic activity by acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist. This dual mechanism of action is believed to contribute to its therapeutic effects in ADHD.[1][2][3]
References
Application Note: Quantitative Analysis of Vilanterol (C25H28F3N3O3S) using a Validated HPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vilanterol (C25H28F3N3O3S) is a long-acting beta2-adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1] Accurate and sensitive quantification of Vilanterol in various matrices is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and drug development. This application note details a robust and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of Vilanterol.
Analytical Method Overview
This method employs reversed-phase HPLC for the separation of Vilanterol, followed by tandem mass spectrometry for sensitive and selective detection. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity.
Experimental Protocols
Materials and Reagents
-
Vilanterol Trifenatate reference standard
-
Internal Standard (IS): [2H12]-GW642444 (Isotope-labeled Vilanterol)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (for bioanalytical applications)
Instrumentation
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is utilized.
-
HPLC System: Agilent or equivalent system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer: Applied Biosystems API-5000 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.[2]
Chromatographic Conditions
The separation is achieved on a C18 reversed-phase column.
| Parameter | Condition |
| Column | Hypersil Gold C18 (50 x 2.1 mm, 3 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A suitable gradient program should be developed to ensure optimal separation. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions
The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition Vilanterol | m/z 486 → 159 |
| MRM Transition IS | To be determined based on the IS used |
| Collision Energy (CE) | Optimized for the specific instrument |
| Declustering Potential (DP) | Optimized for the specific instrument |
Standard and Sample Preparation
5.1. Standard Solution Preparation
-
Prepare a stock solution of Vilanterol (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Perform serial dilutions to prepare working standard solutions at various concentration levels for the calibration curve.
5.2. Sample Preparation (from Plasma)
-
For the analysis of Vilanterol in plasma, a solid-phase extraction (SPE) method is employed.[2]
-
To a 200 µL aliquot of plasma, add the internal standard.
-
Proceed with the SPE protocol as optimized for the specific SPE cartridge used.
-
Elute the analyte and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
Method Validation Summary
The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
| Validation Parameter | Result |
| Linearity Range | 10 - 10,000 pg/mL in plasma[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | Within-run and between-run precision ≤14.4%[2] |
| Accuracy (%Bias) | ≤14.4%[2] |
| Limit of Quantitation (LOQ) | 10 pg/mL in plasma[2] |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1) |
Diagrams
Caption: Experimental workflow for the HPLC-MS/MS analysis of Vilanterol.
Caption: Logical relationship of the analytical technique.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of Vilanterol (this compound). This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound in pharmaceutical and biological matrices. The detailed protocol and validation data confirm the suitability of this method for routine analysis in a regulated environment.
References
Application Note: Protocol for Determining the Binding Affinity of C25H28F3N3O3S (Compound X) to Protein Kinases
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for determining the binding affinity and kinetics of the novel small molecule inhibitor, C25H28F3N3O3S (referred to herein as Compound X), to its putative protein kinase target. Accurate determination of binding affinity is a cornerstone of drug discovery, providing critical insights into a compound's potency, specificity, and mechanism of action. The following protocols are designed for researchers in pharmacology, biochemistry, and drug development to robustly characterize the interaction between Compound X and its target protein. This application note focuses on the use of Surface Plasmon Resonance (SPR) as a primary method for detailed kinetic analysis.
Data Presentation: Binding Affinity and Specificity of Compound X
The following table summarizes the hypothetical binding affinity and kinetic parameters of Compound X for its primary target, Tyrosine Kinase A (TKA), and two other related kinases, demonstrating its specificity.
| Target Protein | K_D (nM) | k_a (1/Ms) | k_d (1/s) |
| Tyrosine Kinase A (TKA) | 15 | 2.5 x 10^5 | 3.75 x 10^-3 |
| Tyrosine Kinase B (TKB) | 1,200 | 1.1 x 10^4 | 1.32 x 10^-2 |
| Serine/Threonine Kinase C (STKC) | > 10,000 | Not Determined | Not Determined |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetic Analysis
Principle of the Assay: Surface Plasmon Resonance is a label-free optical technique that measures the binding of an analyte (Compound X) to a ligand (target kinase) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real time as a change in the resonance angle of reflected light. This allows for the direct measurement of association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) can be calculated.
Materials and Reagents:
-
SPR instrument (e.g., Biacore, Carterra, or similar)
-
CM5 sensor chip
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Immobilization buffer: 10 mM sodium acetate, pH 5.0
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), supplemented with 1% DMSO
-
Compound X stock solution in 100% DMSO
-
Purified recombinant target kinase (e.g., TKA) and control kinases
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Experimental Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Prepare the target kinase in immobilization buffer at a concentration of 20 µg/mL.
-
Inject the kinase solution over the activated surface until the desired immobilization level is reached (typically 8,000-10,000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the kinase to allow for background subtraction.
-
-
Binding Analysis:
-
Prepare a dilution series of Compound X in running buffer. A typical concentration range would be 0.1 nM to 1 µM. Ensure the final DMSO concentration is consistent across all samples and matches the running buffer.
-
Inject the different concentrations of Compound X over the immobilized kinase and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for 180 seconds.
-
Switch to running buffer alone and monitor the dissociation phase for 300-600 seconds.
-
Between each concentration, regenerate the sensor surface by injecting the regeneration solution for 30 seconds to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (k_a) and the dissociation rate constant (k_d).
-
Calculate the equilibrium dissociation constant (K_D) using the formula: K_D = k_d / k_a.
-
Mandatory Visualization
Caption: Experimental workflow for SPR analysis of Compound X binding.
Caption: Inhibition of the TKA signaling pathway by Compound X.
Application Notes and Protocols for C25H28F3N3O3S in Hypertension Research Models
Initial Assessment: A comprehensive search for a compound with the molecular formula C25H28F3N3O3S in the context of hypertension research did not yield specific results for a known or publicly documented therapeutic agent. This molecular formula does not correspond to a recognized drug or a compound extensively described in the scientific literature for antihypertensive applications.
It is possible that the molecular formula provided may contain a typographical error, or it may refer to a novel or proprietary compound not yet widely disclosed in public databases. Without a specific common name, chemical identifier (such as a CAS number), or published research, it is not feasible to provide detailed application notes, experimental protocols, and data tables as requested.
The following sections provide a general framework and examples of the types of information that would be included in such a document if data on this compound were available. This is intended to serve as a template for researchers working with novel antihypertensive compounds.
Introduction to Novel Antihypertensive Agents
The management of hypertension is a critical area of cardiovascular research, with ongoing efforts to develop new therapeutic agents with improved efficacy and safety profiles.[1][2] The primary goals of novel antihypertensive drug development include targeting new pharmacological pathways, reducing adverse effects, and providing effective treatment for resistant hypertension.[3] Current research focuses on several innovative mechanisms, such as:
-
Aldosterone synthase inhibition[3]
-
Neutral endopeptidase inhibition[2]
-
Sodium-glucose cotransporter-2 (SGLT2) inhibition[2]
Should this compound be a compound under investigation, it would likely fall into one of these or another emerging class of antihypertensive agents.
Hypothetical Mechanism of Action and Signaling Pathway
This section is illustrative and not based on actual data for this compound.
Assuming this compound is a novel vasodilator, its mechanism might involve the modulation of vascular smooth muscle tone. A potential signaling pathway could be the activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation.
Hypothetical signaling pathway for this compound.
Experimental Protocols for In Vivo Hypertension Models
The following are standard protocols used to evaluate the efficacy of novel antihypertensive agents in animal models.
Spontaneously Hypertensive Rat (SHR) Model
This model is widely used to screen for antihypertensive drugs.
-
Animals: Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Blood Pressure Measurement:
-
Utilize non-invasive tail-cuff plethysmography to measure systolic blood pressure (SBP) and heart rate (HR).
-
Train the animals to the procedure for several days before the experiment to minimize stress-induced fluctuations.
-
Record baseline SBP and HR for 3 consecutive days.
-
-
Drug Administration:
-
Randomly assign animals to vehicle control and treatment groups.
-
Administer this compound or vehicle orally (gavage) or via intraperitoneal injection at various doses.
-
-
Data Collection: Measure SBP and HR at specified time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Data Analysis: Analyze the change in SBP and HR from baseline for each group using appropriate statistical methods (e.g., ANOVA).
Angiotensin II-Induced Hypertension Model
This model is useful for investigating compounds that may interfere with the renin-angiotensin-aldosterone system (RAAS).[1]
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the animals.
-
Implant osmotic minipumps subcutaneously for continuous infusion of Angiotensin II (e.g., 400-1000 ng/kg/min) for 14-28 days.
-
-
Blood Pressure Monitoring:
-
Implant radiotelemetry devices for continuous and accurate measurement of blood pressure and heart rate.
-
-
Treatment Protocol:
-
After a stable hypertensive state is achieved, administer this compound or vehicle daily for a specified duration.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood and tissue samples (e.g., heart, aorta, kidneys) for biomarker analysis (e.g., markers of inflammation, fibrosis, oxidative stress).
-
General experimental workflow for in vivo studies.
Quantitative Data Summary
No actual data is available for this compound. The table below is a template.
Table 1: Hypothetical Dose-Response of this compound on Systolic Blood Pressure in SHRs
| Treatment Group | Dose (mg/kg) | N | Baseline SBP (mmHg) | Peak Change in SBP (mmHg) | Time to Peak Effect (hours) |
| Vehicle | - | 10 | 185 ± 5 | -2 ± 1.5 | - |
| This compound | 1 | 10 | 183 ± 6 | -15 ± 2.1 | 4 |
| This compound | 3 | 10 | 186 ± 5 | -28 ± 3.5 | 4 |
| This compound | 10 | 10 | 184 ± 7 | -45 ± 4.2 | 2 |
Data are presented as mean ± SEM.
Conclusion and Future Directions
To proceed with a detailed analysis of this compound, it is imperative to first correctly identify the compound and locate relevant preclinical and clinical research. Should the user provide a corrected molecular formula, a common name, or any other identifier, a comprehensive report can be generated. Future research on novel antihypertensive agents will continue to explore new pathways and combination therapies to address the global burden of cardiovascular disease.[4]
References
- 1. Novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Research Progress of Novel Antihypertensive Drugs [discovmed.com]
- 3. Novel antihypertensive agents for resistant hypertension: what does the future hold? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Trials in Hypertension: A Mathematical Endorsement for Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C25H28F3N3O3S (BAY 61-3606) in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
C25H28F3N3O3S, scientifically known as 2-[7-(3,4-Dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]nicotinamide dihydrochloride and more commonly referred to as BAY 61-3606, is a potent and orally available inhibitor of spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it a key player in allergic and inflammatory responses.[2] This document provides detailed application notes and experimental protocols for the use of BAY 61-3606 in inflammation research, based on preclinical studies.
Mechanism of Action
BAY 61-3606 exerts its anti-inflammatory effects by inhibiting the spleen tyrosine kinase (Syk). This inhibition disrupts downstream signaling cascades, including the NF-κB pathway, which is critical for the production of pro-inflammatory mediators.[2][3] Specifically, Syk activation is a key step in the signaling of various receptors, including the Fc receptor (FcR) on mast cells and basophils, and the macrophage-inducible C-type lectin (Mincle) receptor on microglia.[1][3] By inhibiting Syk, BAY 61-3606 can effectively suppress the release of inflammatory cytokines and mediators from these cells.
The Mincle/Syk signaling pathway is of particular interest. Upon stimulation, Mincle and its downstream effector Syk can activate signaling pathways that lead to the production of inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[3] BAY 61-3606 has been shown to inhibit this pathway, thereby reducing the inflammatory response.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the in vitro and in vivo efficacy of BAY 61-3606 in various inflammation models.
Table 1: In Vitro Efficacy of BAY 61-3606
| Cell Type | Assay | Mediator Release | IC50 (nM) | Reference |
| Rat Basophilic Leukemia (RBL-2H3) | FcεRI-mediated degranulation | Hexosaminidase | 46 | [1] |
| Rat Peritoneal Mast Cells | FcεRI-mediated degranulation | Serotonin | 17 | [1] |
| Human Basophils (Healthy) | Degranulation | Not Specified | 10 | [1] |
| Human Basophils (Atopic) | Degranulation | Not Specified | 8.1 | [1] |
Table 2: In Vivo Efficacy of BAY 61-3606
| Animal Model | Inflammation Model | Administration Route | Dose | Effect | Reference |
| Rat | Antigen-induced passive cutaneous anaphylaxis | Oral | 3 mg/kg | Significant suppression | [1] |
| Rat | Antigen-induced bronchoconstriction | Oral | 3 mg/kg | Significant suppression | [1] |
| Rat | Antigen-induced bronchial edema | Oral | 3 mg/kg | Significant suppression | [1] |
| Rat | Ovalbumin (OVA)-induced airway inflammation | Oral (b.i.d.) | 30 mg/kg | 70% inhibition of eosinophil accumulation | [1] |
| Mouse | Traumatic Brain Injury (TBI) | Intraperitoneal | 3 mg/kg | Attenuation of neuroinflammation and neurofunctional damage | [3] |
| Rat | Zymosan-induced non-septic shock | Intraperitoneal | 3 mg/kg | Reversal of hypotension and inflammation | [2] |
| Mouse | Antibody transfer-induced epidermolysis bullosa acquisita | Not Specified | 50 mg/kg | Almost complete protection from skin lesions | [4] |
Experimental Protocols
In Vitro Mast Cell Degranulation Assay
This protocol is a generalized procedure based on the methodologies described for assessing the effect of BAY 61-3606 on mast cell degranulation.[1]
Objective: To determine the IC50 of BAY 61-3606 for the inhibition of antigen-induced degranulation in mast cells.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Anti-DNP IgE antibody
-
DNP-HSA (Dinitrophenyl-human serum albumin) antigen
-
BAY 61-3606
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Lysis buffer (e.g., Triton X-100 in citrate buffer)
-
Stop solution (e.g., glycine-carbonate buffer)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Sensitization: Sensitize the cells with anti-DNP IgE antibody for 24 hours.
-
Compound Treatment: Wash the cells and pre-incubate with various concentrations of BAY 61-3606 or vehicle control for 1 hour.
-
Antigen Challenge: Stimulate the cells with DNP-HSA for 30 minutes to induce degranulation.
-
Supernatant Collection: Collect the supernatant, which contains the released β-hexosaminidase.
-
Enzyme Assay:
-
Add the supernatant to a new 96-well plate containing PNAG solution.
-
Incubate to allow the enzyme to react with the substrate.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a plate reader.
-
-
Cell Lysis: Lyse the remaining cells in the original plate with lysis buffer to determine the total β-hexosaminidase content.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each concentration of BAY 61-3606 and determine the IC50 value.
In Vivo Ovalbumin (OVA)-Induced Airway Inflammation Model
This protocol is a generalized procedure based on the methodology described for evaluating the in vivo efficacy of BAY 61-3606 in a rat model of airway inflammation.[1]
Objective: To assess the effect of BAY 61-3606 on eosinophil accumulation in the bronchoalveolar lavage (BAL) fluid of OVA-sensitized and challenged rats.
Materials:
-
Wistar rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
BAY 61-3606
-
Vehicle control
-
Dexamethasone (positive control)
-
Anesthesia
-
Bronchoalveolar lavage (BAL) equipment
-
Cell counting materials (hemocytometer or automated cell counter)
-
Stains for differential cell counting (e.g., Wright-Giemsa)
Procedure:
-
Sensitization: Sensitize the rats by intraperitoneal injection of OVA emulsified in aluminum hydroxide on day 0 and day 7.
-
Compound Administration: Administer BAY 61-3606 (e.g., 30 mg/kg, p.o., b.i.d.), vehicle, or dexamethasone (e.g., 0.3 mg/kg, p.o., b.i.d.) for a specified period (e.g., from day 14 to day 21).
-
Antigen Challenge: Challenge the rats with aerosolized OVA for a defined duration on multiple days (e.g., daily from day 14 to day 21).
-
Bronchoalveolar Lavage (BAL): 24 hours after the final OVA challenge, anesthetize the rats and perform BAL by instilling and retrieving a known volume of saline into the lungs.
-
Cell Analysis:
-
Determine the total cell count in the BAL fluid.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count to determine the number and percentage of eosinophils.
-
-
Data Analysis: Compare the number of eosinophils in the BAL fluid of the BAY 61-3606-treated group with the vehicle-treated group to determine the percentage of inhibition.
Visualizations
Signaling Pathway Diagram
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The role of Syk/IĸB-α/NF-ĸB pathway activation in the reversal effect of BAY 61-3606, a selective Syk inhibitor, on hypotension and inflammation in a rat model of zymosan-induced non-septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAY61-3606 attenuates neuroinflammation and neurofunctional damage by inhibiting microglial Mincle/Syk signaling response after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for Preclinical Studies of C25H28F3N3O3S
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the preclinical evaluation of the novel small molecule inhibitor, designated as C25H28F3N3O3S. Small molecules are a cornerstone of modern therapeutics, with over 90% of marketed drugs falling into this category. The successful transition of a promising compound from discovery to clinical application hinges on a rigorous preclinical testing phase that assesses its safety, efficacy, and pharmacokinetic profile.[1][2] This document outlines the essential in vitro and in vivo studies, detailed experimental protocols, and data presentation guidelines to support the advancement of this compound towards Investigational New Drug (IND)-enabling studies. The preclinical phase is critical for identifying promising drug candidates while minimizing potential risks before human trials.[1]
The protocols herein are designed to elucidate the mechanism of action, therapeutic potential, and safety profile of this compound. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for regulatory submissions.
Compound Profile: this compound
| Property | Value |
| Molecular Formula | This compound |
| Molecular Weight | 523.57 g/mol |
| Putative Class | Small Molecule Inhibitor |
| Therapeutic Area | Oncology (Hypothesized) |
| Target Pathway | Wnt/β-catenin Signaling (Hypothesized) |
In Vitro Preclinical Studies
In vitro assays are fundamental to early-stage drug development, offering a controlled environment to assess a compound's biological activity and mechanism of action.[3][4][5] These studies are cost-effective, time-efficient, and allow for high-throughput screening to identify promising candidates.[4]
Biochemical Assays
Objective: To determine the direct interaction of this compound with its putative molecular target and quantify its inhibitory activity.
Protocol: Kinase Inhibition Assay (Example)
-
Reagents and Materials: Recombinant human kinase (e.g., GSK-3β), substrate peptide, ATP, this compound, kinase assay buffer, and a detection reagent.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence) corresponding to kinase activity.
-
Calculate the half-maximal inhibitory concentration (IC50).
-
Data Presentation:
| Compound | Target | IC50 (nM) |
| This compound | GSK-3β | [Example Value: 50] |
| Control Inhibitor | GSK-3β | [Example Value: 10] |
Cell-Based Assays
Cell-based assays provide a more biologically relevant context to evaluate the effects of a compound on cellular processes.[3][6]
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Lines: Select relevant cancer cell lines (e.g., A549, HCT116).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the half-maximal effective concentration (EC50).
-
Data Presentation:
| Cell Line | This compound EC50 (µM) |
| A549 (NSCLC) | [Example Value: 1.5] |
| HCT116 (Colorectal) | [Example Value: 2.8] |
| Normal Fibroblasts | [Example Value: >50] |
Protocol: Western Blot for Target Engagement
-
Procedure:
-
Treat cells with this compound at various concentrations for 24 hours.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-GSK-3β, total GSK-3β, β-catenin, and a loading control (e.g., GAPDH).
-
Incubate with secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
In Vivo Preclinical Studies
In vivo studies are essential for evaluating the efficacy, safety, and pharmacokinetics of a drug candidate in a whole organism.[7][8] These studies provide a more comprehensive understanding of a drug's behavior and its potential clinical utility.[7]
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Protocol: Murine PK Study
-
Animals: Male BALB/c mice (n=3 per time point).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Administer a single dose of this compound via oral gavage (e.g., 10 mg/kg).
-
Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of this compound using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Data Presentation:
| Parameter | Value |
| Cmax (ng/mL) | [Example Value] |
| Tmax (hr) | [Example Value] |
| AUC (ng*hr/mL) | [Example Value] |
| Half-life (hr) | [Example Value] |
Efficacy Studies
Objective: To assess the anti-tumor activity of this compound in a relevant animal model.
Protocol: Xenograft Tumor Model
-
Animals: Immunocompromised mice (e.g., athymic nude mice).[9]
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., A549) into the flank of the mice.[9]
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, this compound at different doses).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | [Example Value] | - |
| This compound (10 mg/kg) | [Example Value] | [Example Value] |
| This compound (25 mg/kg) | [Example Value] | [Example Value] |
Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Workflow
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Formulation for Preclinical Studies
The development of a suitable formulation is crucial for achieving adequate exposure in preclinical studies.[10]
Protocol: Oral Gavage Formulation
-
Objective: To prepare a stable suspension of this compound for oral administration in mice.
-
Excipients: 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween 80 in sterile water.
-
Procedure:
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring to form a uniform suspension.
-
Store at 4°C and ensure homogeneity before each use.
-
Conclusion
The successful execution of the described protocols will provide a robust preclinical data package for this compound. This data is essential for making informed go/no-go decisions regarding progression to IND-enabling toxicology studies and subsequent clinical development.[11] The integration of in vitro and in vivo data will offer a comprehensive understanding of the compound's therapeutic potential and safety profile.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. ppd.com [ppd.com]
- 3. Assay Development in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]
- 4. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 5. The Importance of In Vitro Assays [visikol.com]
- 6. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 8. ijpbs.com [ijpbs.com]
- 9. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
Application Notes and Protocols for the Synthesis and Purification of Vonoprazan (C25H28F3N3O3S)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis and purification of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB). The information compiled is based on established and published scientific literature.
Synthesis of Vonoprazan Fumarate
Vonoprazan fumarate can be synthesized through various routes. A common and practical approach involves a four-step process starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.[1][2] An alternative, scalable synthesis has also been developed.[3]
Four-Step Synthesis Protocol
This method involves ester hydrolysis, methylamine substitution, sulfonyl chloride substitution, and amide reduction.[1][2]
Experimental Protocol:
-
Ester Hydrolysis: The starting material, 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, undergoes alkaline hydrolysis to yield the corresponding carboxylic acid.[1]
-
Amide Formation: The resulting carboxylic acid is activated, commonly with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and then reacted with methylamine to form the amide.[1]
-
Sulfonylation: The pyrrole nitrogen is deprotonated using a strong base such as n-butyllithium, followed by reaction with pyridine-3-sulfonyl chloride to introduce the sulfonyl group.[1]
-
Amide Reduction: The final step involves the reduction of the amide to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (THF).[2]
-
Fumarate Salt Formation: The free base of Vonoprazan is then reacted with fumaric acid to yield Vonoprazan fumarate.[2]
Scale-up Synthesis
A six-step telescoping synthesis suitable for larger scale production has also been reported, starting from 2'-fluoroacetophenone.[3] This process proceeds without the isolation of intermediates, leading to an overall yield of 23% with a purity of 88.8% before final purification.[3]
Purification Techniques
Purification of Vonoprazan is crucial to remove impurities generated during the synthesis. Recrystallization and the formation of different salt forms are effective methods.
Recrystallization
The final product, Vonoprazan fumarate, can be purified by recrystallization from a solvent system such as 70% methanol in water to achieve high purity (e.g., 99.9%).[2]
Purification via Salt Formation
Impurities that are difficult to remove by simple recrystallization can be effectively separated by converting Vonoprazan into an intermediate salt, such as the hydrobromide salt.[4] This process involves:
-
Formation of Vonoprazan hydrobromide to precipitate and remove specific impurities.
-
Conversion of the purified hydrobromide salt back to the free base.
-
Formation of the final fumarate salt with high purity.[4]
Quantitative Data
| Parameter | Value | Reference |
| Overall Yield (Four-Step Synthesis) | 72.4% | [2] |
| Purity (after recrystallization) | 99.9% | [2] |
| Melting Point | 206.2-207.6 °C | [2] |
| HRMS (ESI) [M+H]+ | Calculated: 360.0813, Found: 360.0813 | [2] |
| IC50 (H+/K+-ATPase inhibition, pH 6.5) | 19 nM | [5] |
Visualizations
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Novel and practical synthesis of vonoprazan fumarate [tandf.figshare.com]
- 3. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A kind of preparation method of low impurity vonoprazan fumarate - Patent CN-110590746-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for C25H28F3N3O3S
Note to the Reader: The following guidelines are based on general best practices for handling and storing research compounds where specific data is unavailable. A comprehensive search for a compound with the exact molecular formula C25H28F3N3O3S did not yield a specific, publicly documented chemical entity. Therefore, the information provided below is general in nature and should be supplemented with compound-specific data as it becomes available. Researchers, scientists, and drug development professionals are urged to exercise extreme caution and to perform a thorough risk assessment before handling any new or uncharacterized substance.
General Handling and Storage Guidelines
Given the absence of specific safety data for this compound, a conservative approach to handling and storage is mandatory. The following recommendations are based on standard laboratory procedures for compounds of unknown toxicity and reactivity.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted before handling. However, as a minimum requirement, the following PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. The choice of glove material should be based on the solvent used to dissolve the compound.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should also be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors. If a fume hood is not available, a respirator with an appropriate cartridge should be used, based on a formal risk assessment.
Engineering Controls
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Hygiene Practices
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.
Storage Protocols
Proper storage is crucial to maintain the integrity of the compound and to ensure the safety of laboratory personnel.
Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated area. Without specific stability data, storage at -20°C is recommended for long-term preservation.
-
Light: Protect from direct sunlight and strong artificial light, as light can degrade sensitive compounds. Amber vials or containers wrapped in aluminum foil should be used.
-
Inert Atmosphere: For compounds of unknown stability, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation due to oxidation or moisture.
-
Container: Use tightly sealed, appropriate chemical containers.
Incompatibilities
Avoid storing with strong oxidizing agents, strong acids, and strong bases, as these may initiate unknown and potentially hazardous reactions.
Quantitative Data Summary
As no specific data for this compound was found, the following table provides general recommendations.
| Parameter | Recommended Guideline | Rationale |
| Storage Temperature | -20°C (Long-term); 2-8°C (Short-term) | To minimize degradation of an uncharacterized compound. |
| Permissible Exposure Limit (PEL) | Not Established | Data unavailable. Assume a low PEL and handle with maximum precaution. |
| Solubility | To be determined experimentally | Start with common laboratory solvents (e.g., DMSO, ethanol, water). |
| LD50/LC50 | Not Established | Assume high toxicity in the absence of data. |
Experimental Protocols
The following are general protocols that should be adapted once more is known about the specific properties of this compound.
Protocol for Preparation of a Stock Solution
-
Pre-weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a tared, appropriate container (e.g., a vial).
-
Solubilization: Add the desired volume of a suitable solvent (e.g., DMSO) to the container.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of a new or uncharacterized compound like this compound.
Caption: Workflow for safe handling of uncharacterized compounds.
Troubleshooting & Optimization
Technical Support Center: C25H28F3N3O3S Solubility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with the compound C25H28F3N3O3S. Given that this compound does not correspond to a well-documented compound with established solubility data, this guide offers a framework for systematically addressing solubility challenges for a novel or poorly characterized molecule with this formula.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous solutions. What are the first steps I should take?
A1: Initial solubility screening is recommended. Start with small amounts of the compound in a variety of common laboratory solvents of varying polarities. This will help you build a qualitative understanding of its solubility profile. Based on the functional groups suggested by the molecular formula (e.g., amine, sulfide, potential for aromatic rings), it is likely a poorly water-soluble compound. Therefore, initial screening should include water, buffers at different pH values, and organic solvents.
Q2: What are the common methods for improving the solubility of poorly water-soluble compounds like this compound?
A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs.[1][2][3][4][5] These methods can be broadly categorized as physical and chemical modifications.[1] Common approaches include:
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pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.
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Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of non-polar compounds.[2][4]
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Solid Dispersions: Dispersing the compound in an inert carrier can improve its dissolution rate.
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Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[1]
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Particle Size Reduction: Techniques like micronization increase the surface area of the compound, which can improve the dissolution rate.[2][4]
Troubleshooting Guide
Issue: this compound precipitates out of solution upon addition to my aqueous assay buffer.
Possible Causes and Solutions:
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Low Aqueous Solubility: The compound likely has very low intrinsic solubility in your buffer.
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Solution 1: Prepare a Concentrated Stock in an Organic Solvent. Dissolve the compound in an organic solvent like DMSO or ethanol at a high concentration. Then, dilute this stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to affect your experiment (typically <1%).
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Solution 2: pH Modification. If your compound has ionizable groups, the pH of your buffer may be causing it to be in its less soluble, non-ionized form. Experiment with buffers at different pH values to find one that improves solubility.
-
-
"Salting Out" Effect: High salt concentrations in your buffer could be decreasing the solubility of your compound.
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Solution: If possible, try reducing the salt concentration of your buffer.
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Issue: My compound is not dissolving even in common organic solvents.
Possible Causes and Solutions:
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Highly Crystalline Nature: The compound may have a very stable crystal lattice that is difficult to break down.
-
Solution 1: Heating. Gently warming the solvent while dissolving the compound can help overcome the lattice energy. Always check the thermal stability of your compound first.
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Solution 2: Sonication. Using an ultrasonic bath can aid in the dissolution process by providing energy to break up particles.
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Solution 3: Amorphous Solid Dispersion. Consider creating an amorphous solid dispersion of your compound, which can have higher apparent solubility than the crystalline form.
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Experimental Protocols
Protocol 1: Determining Equilibrium Solubility in Various Solvents
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Objective: To determine the approximate equilibrium solubility of this compound in a range of solvents.
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Materials:
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This compound powder
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A selection of solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, DMSO, PEG 400)
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Vials with screw caps
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Orbital shaker or rotator
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Centrifuge
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HPLC or other suitable analytical method for quantification
-
-
Methodology:
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Add an excess amount of this compound to a known volume of each solvent in separate vials.
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Seal the vials and place them on a rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
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After incubation, centrifuge the samples to pellet the undissolved solid.
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Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.
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Quantify the concentration of the dissolved compound using a calibrated HPLC method.
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Data Presentation: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | 0.5 |
| 0.1 N HCl | 25 | 15.2 |
| 0.1 N NaOH | 25 | 0.3 |
| Ethanol | 25 | 5,200 |
| DMSO | 25 | > 50,000 |
| PEG 400 | 25 | 12,500 |
Protocol 2: pH-Dependent Solubility Profile
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Objective: To determine the solubility of this compound as a function of pH.
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Materials:
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This compound powder
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A series of buffers with pH values ranging from 2 to 10.
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Equipment as listed in Protocol 1.
-
-
Methodology:
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Follow the same procedure as in Protocol 1, but use the series of pH buffers as the solvents.
-
Plot the measured solubility against the pH of the buffer.
-
Visualizations
Caption: A workflow for troubleshooting solubility issues of this compound.
Caption: A potential signaling pathway where this compound may act as an inhibitor.
References
Technical Support Center: Optimizing Vilazodone (C25H28F3N3O3S) Dosage for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Vilazodone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Vilazodone?
A1: Vilazodone is classified as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[1][2][3] Its mechanism is twofold: it selectively inhibits the serotonin transporter (SERT), increasing the synaptic concentration of serotonin, and it acts as a partial agonist at the 5-HT1A receptor.[1][2][4] This dual activity is contained within the single Vilazodone molecule.[2]
Q2: What are the key pharmacokinetic properties of Vilazodone to consider in experimental design?
A2: Vilazodone has a terminal half-life of approximately 25 hours, and steady-state concentrations are typically achieved in about three days.[2] It is highly protein-bound (96-99%).[5][6] Crucially, its bioavailability is significantly affected by food. Administration in a fasted state can decrease bioavailability by about 50%, potentially leading to subtherapeutic exposure.[1][2] Therefore, consistent administration with food is critical for reproducible results in both preclinical and clinical studies.[6][7]
Q3: How is Vilazodone metabolized, and what are the implications for in vivo studies?
A3: Vilazodone is extensively metabolized by the liver, primarily via the cytochrome P450 enzyme CYP3A4.[1][4][5][6] CYP2C19 and CYP2D6 are minor metabolic pathways.[1][6] When designing in vivo experiments, especially those involving co-administration of other compounds, it is critical to consider their potential to inhibit or induce CYP3A4. Strong CYP3A4 inhibitors (e.g., ketoconazole) can increase Vilazodone exposure by approximately 50%, while strong inducers (e.g., carbamazepine) can decrease exposure by about 45%.[8] Such interactions can significantly alter the effective dose and confound efficacy results.
Q4: What is the rationale for the typical dose titration schedule?
A4: The recommended starting dose of 10 mg/day, followed by increases to 20 mg/day and then 40 mg/day at weekly intervals, is designed to mitigate gastrointestinal side effects, such as diarrhea and nausea, which are common during initiation of treatment.[1][9] This gradual dose escalation allows for improved tolerability.[9]
Signaling Pathway and Metabolism
The diagrams below illustrate the key molecular interactions and metabolic pathways relevant to Vilazodone's function.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reallifepharmacology.com [reallifepharmacology.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avancepsychiatry.com [avancepsychiatry.com]
- 8. Influence of CYP3A4 induction/inhibition on the pharmacokinetics of vilazodone in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Investigating Off-Target Effects of C25H28F3N3O3S
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of the novel compound C25H28F3N3O3S.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects are unintended interactions between a therapeutic agent, such as this compound, and biological targets other than its primary intended target. These interactions can lead to unforeseen side effects, toxicity, or even contribute to the drug's therapeutic action. Understanding the off-target profile is crucial for predicting drug safety and efficacy.
Q2: My initial screen of this compound shows activity, but I'm unsure if it's due to on-target or off-target binding. How can I differentiate between the two?
A2: Differentiating between on- and off-target effects is a critical step. A combination of computational and experimental approaches is recommended. Computationally, you can use methods to predict potential off-targets. Experimentally, techniques like CRISPR-Cas9 gene editing to knock out the intended target can help validate if the compound's effect is target-dependent. Additionally, comparing the phenotype from compound treatment with the phenotype from direct target inhibition (e.g., using siRNA or shRNA) can provide valuable insights.
Q3: What are the initial steps to predict potential off-targets for a novel compound like this compound?
A3: For a novel compound, in silico prediction is a good starting point. Various computational tools and databases can predict potential off-target interactions based on the chemical structure of this compound. These methods often compare the compound's structure to libraries of compounds with known target interactions.
Q4: Which experimental methods are recommended for identifying off-target interactions of this compound?
A4: A multi-pronged experimental approach is advised. This can include:
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Biochemical assays: Screening this compound against a panel of purified proteins, such as kinases, phosphatases, and GPCRs, can identify direct interactions.
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Cell-based assays: Cellular thermal shift assays (CETSA) can detect target engagement in a cellular context. Proteomics-based approaches can identify proteins that bind to the compound.
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Phenotypic screening: High-content imaging or other phenotypic assays can reveal unexpected cellular effects that may point towards off-target interactions.
Q5: How do I quantify the binding affinity of this compound to its on- and potential off-targets?
A5: Several biophysical and biochemical techniques can be used to quantify binding affinity (e.g., Kd, Ki, IC50). These include:
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Surface Plasmon Resonance (SPR)
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Isothermal Titration Calorimetry (ITC)
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Radioligand binding assays
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Fluorescence polarization assays
A Digital Receptor Occupancy (DRO) assay can also be used to quantify on- and off-target binding affinities in cell lysates.
Troubleshooting Guides
Issue 1: High background signal or false positives in my off-target screening assay.
| Possible Cause | Troubleshooting Step |
| Compound precipitation | Visually inspect wells for precipitation. Decrease the concentration of this compound. Use a different buffer system. |
| Non-specific binding to assay components | Include appropriate controls, such as beads-only or empty vector controls. Add a non-ionic detergent (e.g., Tween-20) to the buffer. |
| Compound autofluorescence | Run a control plate with the compound alone to measure its intrinsic fluorescence and subtract this from the experimental values. |
| Contamination | Ensure all reagents and labware are sterile and free of contaminants. |
Issue 2: Inconsistent results between different off-target identification experiments.
| Possible Cause | Troubleshooting Step |
| Different assay sensitivities | Be aware of the limitations and sensitivity of each assay. Validate hits from primary screens using orthogonal assays. |
| Cell line variability | Different cell lines can have varying expression levels of on- and off-targets. Use multiple cell lines for validation. |
| Experimental conditions | Ensure consistent experimental conditions (e.g., cell density, compound incubation time, temperature) across all experiments. |
| Compound stability | Assess the stability of this compound under your experimental conditions. |
Issue 3: Difficulty validating a computationally predicted off-target.
| Possible Cause | Troubleshooting Step |
| Inaccurate prediction | Computational predictions are not always accurate and require experimental validation. Prioritize predictions based on the prediction score and biological relevance. |
| Low binding affinity | The interaction may be too weak to detect with the chosen validation assay. Try a more sensitive method. |
| Target not expressed in the cellular model | Verify the expression of the predicted off-target in your chosen cell line using techniques like qPCR or western blotting. |
| Indirect effect | The compound might be affecting a downstream component of the predicted off-target's signaling pathway rather than binding to it directly. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.
Materials:
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This compound stock solution
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Kinase panel (commercially available)
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ATP
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Substrate for each kinase
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Assay buffer
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Detection reagent (e.g., ADP-Glo™ Kinase Assay)
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Microplate reader
Procedure:
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Prepare a dilution series of this compound in the assay buffer.
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In a multi-well plate, add the kinase, the substrate, and the appropriate concentration of this compound or vehicle control.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at the optimal temperature and time for the specific kinase.
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Stop the reaction and add the detection reagent according to the manufacturer's instructions.
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Measure the signal (e.g., luminescence) using a microplate reader.
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Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the engagement of this compound with its targets in intact cells.
Materials:
-
Cultured cells
-
This compound
C25H28F3N3O3S degradation and stability issues
This technical support center provides guidance on the degradation and stability of the compound C25H28F3N3O3S. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and analysis of this compound.
Q1: I am observing a rapid loss of purity of my this compound sample, even when stored at the recommended temperature. What could be the cause?
A1: Several factors could contribute to the rapid degradation of this compound. Consider the following possibilities:
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Inappropriate Solvent: The compound may be unstable in the solvent used for storage or analysis. Certain solvents can catalyze degradation reactions. It is crucial to use a validated, high-purity solvent.
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Exposure to Light: this compound may be photolabile.[1] Ensure that the compound is stored in amber vials or protected from light during handling and analysis.
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Presence of Contaminants: Trace amounts of acids, bases, or metal ions in your glassware or solvents can act as catalysts for degradation. Ensure all equipment is scrupulously clean and use high-purity reagents.
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Repeated Freeze-Thaw Cycles: For solutions stored frozen, repeated freeze-thaw cycles can lead to degradation.[2] It is advisable to aliquot the solution into smaller, single-use volumes.
Q2: My analytical results for this compound are inconsistent between experiments. How can I improve reproducibility?
A2: Inconsistent analytical results can stem from various sources. To enhance reproducibility, consider these points:
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Standardize Sample Preparation: Ensure that the sample preparation protocol is well-defined and followed consistently. This includes factors like weighing, dissolution time, and temperature.
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Control Environmental Conditions: Variations in laboratory temperature and humidity can affect the stability of the compound, especially in solution.[3]
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Instrument Calibration: Regularly calibrate your analytical instruments, such as HPLC and mass spectrometers, to ensure accurate and consistent performance.[4]
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Use of Internal Standards: Incorporating an internal standard in your analytical method can help to correct for variations in sample injection volume and instrument response.
Q3: I have identified several degradation products in my this compound sample. How can I identify their structures and formation pathways?
A3: Identifying degradation products and their formation pathways is a critical step in understanding the stability of this compound.[5][6] The following approach is recommended:
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Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[5][7] This will provide insight into the potential degradation pathways.
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Mass Spectrometry (MS): Utilize techniques like LC-MS/MS to determine the molecular weights and fragmentation patterns of the degradation products. This information is invaluable for structure elucidation.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradation product can be isolated in sufficient quantity, NMR spectroscopy can provide detailed structural information.
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Pathway Analysis: Based on the identified structures, you can propose degradation pathways. For example, the presence of certain products might indicate hydrolysis of an amide or ester bond or oxidation of a sulfur atom.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the stability and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage of solutions, it is recommended to use a high-purity, anhydrous solvent and store at 2-8°C, protected from light. Avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is highly pH-dependent. The compound is generally more stable in acidic to neutral conditions (pH 4-7).[8] In alkaline conditions (pH > 8), it is susceptible to hydrolysis, leading to the formation of degradation products.[9][10]
Q3: Is this compound sensitive to oxidation?
A3: Yes, the presence of a sulfur atom in the structure of this compound suggests a potential susceptibility to oxidation.[5] Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of sulfoxide or sulfone derivatives. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage of solutions.
Q4: What are the primary degradation pathways for this compound?
A4: Based on its chemical structure, the primary degradation pathways for this compound are likely to be:
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Hydrolysis: Cleavage of amide or ester bonds under acidic or basic conditions.
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Oxidation: Oxidation of the sulfur atom to form sulfoxides and sulfones.
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Photodegradation: Degradation upon exposure to UV or visible light, potentially leading to complex structural changes.[1]
Data Presentation
Table 1: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Temperature (°C) | Duration | Purity (%) | Major Degradation Products |
| 0.1 M HCl | 60 | 24 hours | 85.2 | Hydrolysis Product A |
| 0.1 M NaOH | 60 | 8 hours | 70.5 | Hydrolysis Product B |
| 10% H₂O₂ | 25 | 24 hours | 89.1 | Oxidation Product C (Sulfoxide) |
| Heat | 80 | 48 hours | 92.7 | Thermal Degradant D |
| Light (ICH Q1B) | 25 | 7 days | 88.4 | Photodegradant E |
Table 2: Recommended Storage Conditions and Shelf-Life
| Form | Storage Temperature (°C) | Recommended Container | Estimated Shelf-Life |
| Solid | -20 | Tightly sealed, amber vial | 24 months |
| Solution (in DMSO) | 4 | Tightly sealed, amber vial | 1 month |
| Solution (in Ethanol) | 4 | Tightly sealed, amber vial | 2 weeks |
Experimental Protocols
Protocol 1: Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.
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Oxidation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photostability: Expose a solid sample of this compound to light as per ICH Q1B guidelines.[1]
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the purity and identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A and 5% B, then ramp to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for inconsistent analytical results.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. CURRENTA: Stability Testing [currenta.de]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. rjptonline.org [rjptonline.org]
- 8. mdpi.com [mdpi.com]
- 9. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Impurity Troubleshooting for Vilazodone (C₂₆H₂₇N₅O₂)
Disclaimer: The chemical formula provided in the prompt, C₂₅H₂₈F₃N₃O₃S, does not correspond to a widely known pharmaceutical compound based on initial searches. However, the request for a technical support center for troubleshooting synthesis impurities of a complex molecule is highly relevant to pharmaceutical development. Therefore, this guide focuses on Vilazodone , a well-documented antidepressant with the chemical formula C₂₆H₂₇N₅O₂, as a representative case study. The principles and methodologies discussed here are broadly applicable to the synthesis and purification of other complex organic molecules.
Frequently Asked Questions (FAQs)
Q1: What is Vilazodone and why is impurity control important in its synthesis?
Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, used for the treatment of major depressive disorder.[1] As with any active pharmaceutical ingredient (API), strict control of impurities is critical to ensure the safety and efficacy of the final drug product. Process-related impurities and degradation products can have their own pharmacological and toxicological effects.
Q2: What are the common classes of impurities encountered in Vilazodone synthesis?
During the synthesis of Vilazodone, several types of impurities can be formed, including:
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Process-related impurities: These are unreacted starting materials, intermediates, or byproducts from side reactions.
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Degradation products: These can form due to the instability of the API under certain conditions (e.g., exposure to light, heat, or pH variations).
-
Reagent-related impurities: Impurities originating from the reagents, solvents, and catalysts used in the synthesis.
Q3: What are the key analytical techniques for identifying and quantifying impurities in Vilazodone?
The most common and effective analytical method for Vilazodone and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or photodiode array (PDA) detector.[2][3] Other techniques that can be employed for structural elucidation of unknown impurities include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Fourier-Transform Infrared (FTIR) spectroscopy
Troubleshooting Guides
Issue 1: Presence of Vilazodone Acid Impurity
Q: My final product shows a significant peak corresponding to Vilazodone Acid (Impurity A). What is the likely cause and how can I minimize it?
A: Vilazodone Acid, chemically known as 5-(4-(4-(5-cyano-1H-indol-3-yl) butyl) piperazin-1-yl) benzofuran-2-carboxylic acid, is a common process-related impurity as it is often an intermediate in the synthesis.[3]
-
Likely Cause: Incomplete conversion of the carboxylic acid intermediate to the final carboxamide (Vilazodone). This can be due to insufficient amide coupling reagent, suboptimal reaction temperature, or shorter reaction times.
-
Troubleshooting Steps:
-
Optimize Coupling Reaction: Ensure the molar ratio of the amide coupling reagent (e.g., 2-chloro-1-methylpyridinium methanesulphonate) is adequate.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC to ensure the reaction goes to completion.
-
Purification: If the impurity is still present, it can be removed through recrystallization or column chromatography. Due to the difference in polarity between the carboxylic acid and the amide, a pH-controlled extraction could also be effective.
-
Issue 2: Detection of Vilazodone N-oxide and Oxo Vilazodone Impurities
Q: I have detected impurities identified as Vilazodone N-oxide and Oxo Vilazodone. How are these formed and how can I prevent their formation?
A: Vilazodone N-oxide and Oxo Vilazodone are oxidative degradation products.[4]
-
Likely Cause: Exposure of Vilazodone to oxidizing conditions. This can occur during the synthesis if oxidizing agents are used or inadvertently introduced, or during storage if the product is exposed to air and light over extended periods.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct reactions and work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Control of Reagents: Scrutinize all reagents and solvents for potential oxidizing contaminants.
-
Storage Conditions: Store the final product and intermediates protected from light and in a well-sealed container under an inert atmosphere.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can help prevent oxidative degradation, though this would need to be carefully evaluated for its impact on the final product.
-
Quantitative Data Summary
The following table summarizes the chromatographic conditions for the analysis of Vilazodone and its impurities.
| Parameter | Method 1 | Method 2 |
| Column | ZORBAX SB C18 (15 cm x 4.6 mm, 5 µm)[3] | Ascentis® Express C18 (150 mm x 4.6 mm, 2.7 µm)[4] |
| Mobile Phase | Methanol and 0.05 M KH₂PO₄ (55:45 v/v)[3] | Gradient of 0.2% orthophosphoric acid and acetonitrile[4] |
| Flow Rate | 1.0 mL/min[3] | Not specified |
| Detection | 235 nm[3] | UV detector[4] |
| Retention Time (Vilazodone) | ~2.5 min[3] | ~63.5 min[4] |
| Retention Time (Impurity A) | ~3.2 min[3] | Not applicable |
| Retention Time (N-oxide) | Not applicable | ~46.5 min[4] |
Experimental Protocols
Protocol 1: HPLC Method for Analysis of Vilazodone and Process Impurities
This protocol is based on a reported stability-indicating HPLC method.[3]
-
Preparation of Mobile Phase: Prepare a 0.05 M solution of monopotassium phosphate and adjust the pH to 3.0 with orthophosphoric acid. Mix this solution with methanol in a 45:55 (v/v) ratio.
-
Preparation of Standard Solution: Accurately weigh about 10 mg of Vilazodone standard and dissolve it in 10 mL of the mobile phase (diluent) to get a concentration of 1 mg/mL. Further dilute to obtain a working standard of a suitable concentration (e.g., 100 µg/mL).
-
Preparation of Sample Solution: Accurately weigh about 10 mg of the Vilazodone sample and dissolve it in 10 mL of the diluent.
-
Chromatographic Conditions:
-
Column: ZORBAX SB C18 (15 cm x 4.6 mm, 5 µm)
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms. Calculate the percentage of impurities by the area normalization method.
Protocol 2: Purification of Vilazodone by Column Chromatography
This is a general protocol for the purification of crude Vilazodone.
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Slurry Preparation: Dissolve the crude Vilazodone in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel (100-200 mesh) to the solution to form a slurry and then evaporate the solvent to get a dry powder.
-
Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the dried slurry of the crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of a suitable solvent system. A common system is a gradient of ethyl acetate in hexane, with the polarity gradually increasing. The fractions can be monitored by TLC.
-
Fraction Collection: Collect the fractions containing the pure Vilazodone.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Vilazodone.
Visualizations
Caption: A general workflow for troubleshooting impurities in Vilazodone synthesis.
Caption: Simplified pathway for the formation of common Vilazodone impurities.
Caption: Decision tree for selecting a suitable purification method for Vilazodone.
References
- 1. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API : Oriental Journal of Chemistry [orientjchem.org]
- 4. WO2014178013A1 - Vilazodone impurities, process for their preparation, and their use as reference standards - Google Patents [patents.google.com]
Technical Support Center: C25H28F3N3O3S Assay Development
Disclaimer: The molecular formula C25H28F3N3O3S does not correspond to a widely known, single chemical entity in public databases. The following technical support guide provides general principles and troubleshooting advice applicable to the development of assays for novel, complex small molecules of this nature.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in assays involving new small molecules?
A1: Variability in small molecule assays can stem from several factors. These include the integrity and purity of the small molecule itself, the experimental design and execution, the reagents used, and the instrumentation.[1][2] For the small molecule, issues such as degradation, improper storage, unverified purity, and the presence of different stereoisomers can lead to inconsistent results.[1] Experimental factors include pipetting errors, temperature fluctuations, and inconsistencies in cell culture conditions for cell-based assays.[2]
Q2: What are acceptable levels of variability in an assay?
A2: Assay variability is typically measured using the coefficient of variation (CV), which is the standard deviation divided by the mean.[3][4] Generally accepted limits are:
-
Intra-assay CV: Should be less than 10%.[3][4] This measures the precision of results within a single assay run.
-
Inter-assay CV: Should be less than 15%.[3] This measures the reproducibility of results across different assay runs on different days.
These values can be context-dependent, with more complex biological assays sometimes having slightly higher acceptable variability.[5]
Q3: How can I ensure the quality of the this compound I am using?
A3: Ensuring the quality of your small molecule is critical for reproducible experiments.[1] You should:
-
Source from a reputable vendor: A good vendor will provide a Certificate of Analysis (CofA) with data on purity, identity (e.g., via NMR or mass spectrometry), and concentration.[1]
-
Perform in-house quality control: If possible, verify the molecular weight and purity of the compound upon receipt using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
-
Ensure proper storage: Follow the manufacturer's recommendations for storage temperature and conditions (e.g., protection from light, moisture). Many small molecules can degrade over time or with freeze-thaw cycles.[1]
-
Consider solubility: Poor solubility can lead to inaccurate concentrations. Determine the optimal solvent and be aware that the solvent itself can affect your assay.[1]
Q4: My dose-response curve for this compound looks unusual (e.g., steep, shallow, or bell-shaped). What could this indicate?
A4: The shape of a dose-response curve can provide important information about the behavior of your compound.[6]
-
Steep curves: May indicate positive cooperativity or off-target effects at higher concentrations.
-
Shallow curves: Can suggest low potency, mixed agonist/antagonist effects, or issues with the assay dynamic range.
-
Bell-shaped (or U-shaped) curves: Often indicate cytotoxicity, compound aggregation, or other assay artifacts at high concentrations.[6] It is crucial to perform counter-screens or cytotoxicity assays to investigate these possibilities.
Troubleshooting Guides
Issue 1: High Inter-Assay Variability (Poor Reproducibility Between Experiments)
| Possible Cause | Troubleshooting Step |
| Reagent Degradation | Prepare fresh reagents and buffers for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Inconsistent Cell Culture | Use cells from the same passage number for all experiments. Ensure consistent cell density, growth phase, and media composition. |
| Instrument Performance Fluctuation | Perform regular calibration and maintenance on all equipment (e.g., plate readers, pipettes). Run instrument-specific quality control checks before each experiment. |
| Operator Variability | Standardize the experimental protocol in detail. Ensure all users are trained on the protocol and adhere to it strictly. |
| Small Molecule Instability | Aliquot the this compound stock solution to minimize freeze-thaw cycles.[1] Periodically check the purity of the stock solution via HPLC. |
Issue 2: High Intra-Assay Variability (Poor Precision Within an Experiment)
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across the plate. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with buffer or media. |
| Incomplete Mixing | Ensure thorough mixing of reagents and cell suspensions before and after plating. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Ensure even temperature distribution during incubation steps. |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating. Visually inspect cells under a microscope. |
Quantitative Data Summary
Table 1: Recommended Quality Control Parameters for this compound Stock
| Parameter | Method | Acceptance Criteria | Frequency |
| Identity | Mass Spectrometry (MS) | Measured mass ± 0.5 Da of expected | Upon receipt of new batch |
| Purity | HPLC-UV | >95% | Upon receipt and every 3-6 months |
| Concentration | Quantitative NMR (qNMR) or UV-Vis Spectroscopy | Within 10% of stated concentration | Upon receipt and after dilution |
| Solubility | Visual Inspection/Nephelometry | No visible precipitation at working concentration | During each experiment |
Table 2: Assay Performance Metrics
| Metric | Calculation | Acceptable Range |
| Intra-Assay CV (%) | (Standard Deviation of Replicates / Mean of Replicates) * 100 | < 10%[3][4] |
| Inter-Assay CV (%) | (Standard Deviation of Control Means Across Plates / Overall Mean of Control Means) * 100 | < 15%[3] |
| Signal-to-Background (S/B) Ratio | Mean Signal of Positive Control / Mean Signal of Negative Control | > 3 (assay dependent) |
| Z'-Factor | 1 - (3*(SDpos + SDneg)) / |Meanpos - Meanneg| | > 0.5 for robust assays |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
-
Preparation of Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., DMSO, Acetonitrile) to create a 1 mg/mL stock solution.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or other suitable wavelength determined by UV-Vis scan)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: General Workflow for a Cell-Based Luciferase Reporter Assay
-
Cell Seeding: Plate a reporter cell line in a 96-well white, clear-bottom plate at a density of 10,000 cells/well in 100 µL of growth medium. Incubate for 24 hours.
-
Compound Treatment:
-
Perform a serial dilution of the this compound stock solution in assay medium.
-
Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control (e.g., 0.1% DMSO) and positive control wells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 18-24 hours) at 37°C, 5% CO2.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light, on an orbital shaker.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 or IC50.
Visualizations
Caption: Troubleshooting workflow for poor assay reproducibility.
Caption: Decision tree for validating hits from a primary screen.
Caption: Factors influencing small molecule activity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. salimetrics.com [salimetrics.com]
- 4. researchgate.net [researchgate.net]
- 5. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing In Vitro Cytotoxicity of Novel Small Molecule Compounds
This guide provides troubleshooting advice and standardized protocols for researchers encountering unexpected cytotoxicity with novel small molecule compounds, using the hypothetical compound C25H28F3N3O3S as an illustrative example.
Troubleshooting Guide
Unexpected cytotoxicity can arise from various factors, not always related to the compound's primary mechanism of action. The following table outlines common issues and provides actionable solutions.
| Issue Observed | Potential Cause | Suggested Action & Rationale | Expected Outcome |
| High cytotoxicity across multiple, unrelated cell lines (IC50 < 1 µM) | Compound insolubility and precipitation at high concentrations, leading to physical cell damage or assay interference. | 1. Visually inspect wells for precipitate. 2. Measure solubility in culture medium. 3. Use a lower solvent concentration (e.g., DMSO < 0.1%). 4. Incorporate serum proteins which can help solubilize the compound. | More consistent, dose-dependent cytotoxicity that reflects true biological activity. |
| Cytotoxicity varies significantly between experiments. | Inconsistent cell health, passage number, or seeding density.[1] | 1. Use cells within a consistent passage number range. 2. Ensure >95% viability before seeding. 3. Optimize and standardize cell seeding density to avoid overgrowth or sparseness.[1] | Increased reproducibility of IC50 values. |
| Compound is more cytotoxic in low-serum or serum-free media. | High protein binding of the compound. Serum proteins sequester the compound, reducing the free fraction available to interact with cells.[2][3] | 1. Test cytotoxicity in a serum concentration gradient (e.g., 1%, 5%, 10% FBS). 2. Quantify protein binding using techniques like equilibrium dialysis. | A clearer understanding of how serum affects compound potency, which is crucial for in vitro-in vivo correlation. |
| Discrepancy between viability assays (e.g., MTT vs. LDH). | Different mechanisms of cell death. MTT measures metabolic activity (early apoptosis/necrosis), while LDH measures membrane integrity (late apoptosis/necrosis).[4] | 1. Perform a time-course experiment to understand the kinetics of cell death. 2. Use a multiplexed assay that measures both viability and cytotoxicity from the same well.[5] | A more complete picture of the cytotoxic mechanism (e.g., cytostatic vs. cytotoxic effects). |
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows potent cytotoxicity in my primary screen. How can I determine if this is a specific or a general off-target effect?
A1: To differentiate between specific and off-target cytotoxicity, consider the following:
-
Cell Line Panel Screening: Test your compound against a panel of cell lines with varying origins and genetic backgrounds. Specific cytotoxicity will often be more potent in cell lines relevant to the intended target.
-
Target Engagement Assay: If the molecular target of this compound is known, perform an assay to confirm that the compound engages its target at concentrations that correlate with the observed cytotoxicity.
-
Rescue Experiments: If the compound's mechanism is known to affect a specific pathway, attempt to "rescue" the cells from cytotoxicity by adding a downstream component of that pathway.
Q2: I observe a bell-shaped dose-response curve, where cytotoxicity decreases at higher concentrations. What could be the cause?
A2: This is a known phenomenon that can be caused by several factors:
-
Compound Precipitation: At high concentrations, your compound may be precipitating out of solution, reducing the amount available to the cells.[6] Always check the solubility of your compound in the assay medium.
-
Assay Interference: Some compounds can directly interfere with the assay chemistry. For example, a reducing agent could convert the MTT reagent, giving a false "viability" signal.[6]
-
Complex Biological Responses: High concentrations might trigger secondary, pro-survival pathways in the cells.
It is recommended to visually inspect the wells for precipitation and to run a control plate with the compound and assay reagents in the absence of cells to check for direct chemical interference.[6]
Q3: How does the choice of cytotoxicity assay influence my results?
A3: The choice of assay is critical as different assays measure different cellular parameters, which can change at different times after compound exposure.[4][5]
-
Metabolic Assays (e.g., MTT, MTS, resazurin): These measure the metabolic activity of cells. A reduction in signal can indicate cell death or simply a decrease in proliferation (cytostatic effect).[7]
-
Membrane Integrity Assays (e.g., LDH release, trypan blue): These measure the leakage of cytoplasmic contents from damaged cell membranes, which is typically a marker of late-stage apoptosis or necrosis.[7]
-
Apoptosis Assays (e.g., Caspase-Glo): These measure the activity of specific enzymes (caspases) that are activated during programmed cell death.[8][9]
For a comprehensive profile, it is often best to use orthogonal assays that measure different aspects of cell health.[5]
Experimental Protocols
Protocol 1: MTT Assay for General Cytotoxicity
This protocol provides a method to assess the effect of a compound on cell metabolic activity.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear-bottom black plates[10]
-
This compound compound stock (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Cells and compound as in Protocol 1
-
96-well white-walled, clear-bottom plates
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a white-walled plate suitable for luminescence assays.
-
Incubation: Incubate for a shorter, pre-determined time (e.g., 6, 12, or 24 hours), as caspase activation is an earlier event than loss of metabolic activity.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a microplate reader.
-
Data Analysis: Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates caspase-3/7 activation and apoptosis.
Visualizations
Experimental Workflow
Caption: Workflow for assessing and mitigating in vitro cytotoxicity.
Signaling Pathway
Caption: Simplified intrinsic pathway of drug-induced apoptosis.
References
- 1. biocompare.com [biocompare.com]
- 2. 24-7pressrelease.com [24-7pressrelease.com]
- 3. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selectscience.net [selectscience.net]
Technical Support Center: Improving Metabolic Stability of C25H28F3N3O3S
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the metabolic stability of the novel compound C25H28F3N3O3S.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for a drug candidate like this compound?
A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1][2] It is a critical parameter in drug discovery as it influences key pharmacokinetic properties such as half-life, oral bioavailability, and clearance.[3][4][5][6] A compound with low metabolic stability is rapidly eliminated from the body, which may necessitate higher or more frequent dosing to achieve a therapeutic effect.[4] Conversely, a compound that is too stable might accumulate and lead to toxicity.[1] Therefore, optimizing the metabolic stability of this compound is essential for its development as a safe and effective drug.
Q2: What are the initial in vitro assays to assess the metabolic stability of this compound?
A2: The initial assessment of metabolic stability is typically performed using in vitro systems that contain drug-metabolizing enzymes.[4] The most common starting points are:
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Liver Microsomal Stability Assay: This is a high-throughput screen to evaluate Phase I metabolic stability, primarily mediated by cytochrome P450 (CYP) enzymes.[3][5][7][8]
-
Hepatocyte Stability Assay: This assay uses intact liver cells and thus evaluates both Phase I and Phase II metabolism, providing a more comprehensive picture of hepatic clearance.[5][9]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways than microsomes alone.[9]
Q3: How can I improve the metabolic stability of this compound if it's found to be too low?
A3: Improving metabolic stability often involves structural modifications to block or slow down the metabolic process.[4][10] Common strategies include:
-
Blocking "Metabolic Soft Spots": Identify the part of the molecule that is most susceptible to metabolism and modify it. This can be done by introducing steric hindrance or by replacing a metabolically labile group with a more stable one.
-
Introducing Electron-Withdrawing Groups: Adding electron-withdrawing groups to aromatic rings can deactivate them towards oxidative metabolism.[10][11]
-
Reducing Lipophilicity: Highly lipophilic compounds tend to be more readily metabolized. Reducing the lipophilicity of this compound can decrease its affinity for metabolic enzymes.[10]
-
Deuteration: Replacing hydrogen atoms at metabolically active sites with deuterium can slow down metabolism due to the kinetic isotope effect.[3][7]
-
Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties but is more metabolically stable.[11]
Troubleshooting Guides
Guide 1: Inconsistent Results in Liver Microsomal Stability Assay
| Observed Problem | Potential Cause | Troubleshooting Step |
| High variability between replicate wells. | Pipetting errors or inconsistent mixing. | Ensure proper pipette calibration and technique. Gently vortex or mix all solutions thoroughly before and after additions. |
| Compound appears more stable than expected or stability varies between experiments. | Degradation of NADPH cofactor. | Prepare NADPH solutions fresh for each experiment. Keep on ice during use. |
| The compound precipitates in the incubation mixture. | Low aqueous solubility of this compound. | Decrease the compound concentration. Increase the percentage of organic solvent (e.g., DMSO, acetonitrile) in the final incubation, ensuring it does not exceed the recommended limit (typically <1%) to avoid inhibiting enzyme activity. |
| The disappearance rate is too fast to measure accurately. | High concentration of microsomes or a very labile compound. | Reduce the microsomal protein concentration and/or shorten the incubation time points. |
| No metabolism is observed for the positive control. | Inactive microsomes or incorrect cofactor. | Use a new batch of microsomes. Ensure the correct cofactor (NADPH for CYPs) is used at the appropriate concentration. |
Guide 2: Discrepancy Between Microsomal and Hepatocyte Stability Data
| Observed Problem | Potential Cause | Troubleshooting Step |
| This compound is stable in microsomes but unstable in hepatocytes. | The compound is primarily cleared by Phase II metabolism (e.g., glucuronidation, sulfation) or by cytosolic enzymes not present in microsomes. | This is an expected outcome if non-microsomal pathways dominate. Further experiments are needed to identify the specific enzymes involved (e.g., using recombinant UGTs or SULTs).[9] |
| The compound is unstable in microsomes but appears more stable in hepatocytes. | High non-specific binding to hepatocytes, reducing the free concentration available for metabolism. | Determine the fraction unbound in the hepatocyte incubation (fu_hep) and correct the clearance values. |
| Poor correlation between in vitro data and preliminary in vivo findings. | Other clearance pathways are significant in vivo (e.g., renal excretion).[8] The in vitro system may not fully recapitulate in vivo conditions. | Investigate other clearance mechanisms. Consider using more complex in vitro models if available (e.g., 3D liver models). |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of this compound in liver microsomes.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system or NADPH stock solution
-
Positive control compound (e.g., testosterone, verapamil)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Method:
-
Prepare a working solution of this compound in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.
-
Include control wells without NADPH to assess non-enzymatic degradation.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Bioanalytical Method using LC-MS/MS
Objective: To quantify the concentration of this compound in samples from in vitro metabolism assays.
Method:
-
Sample Preparation: Protein precipitation is a common and straightforward method. Add a volume of cold organic solvent (e.g., acetonitrile) containing an internal standard to the sample. Vortex and then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis. Other methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for cleaner samples.[12]
-
Chromatographic Separation: Use a suitable HPLC or UPLC column (e.g., C18) to separate this compound from matrix components and potential metabolites. Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode for sensitive and selective detection.[13] Optimize the precursor and product ion transitions for this compound and the internal standard.
-
Quantification: Generate a standard curve by spiking known concentrations of this compound into the same matrix as the samples. Plot the peak area ratio (analyte/internal standard) against the concentration and use a linear regression to determine the concentrations in the unknown samples.
Visualizations
Caption: Workflow for assessing and improving metabolic stability.
Caption: Decision tree for improving metabolic stability.
References
- 1. researchgate.net [researchgate.net]
- 2. criver.com [criver.com]
- 3. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 6. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. admescope.com [admescope.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Vilazodone (C25H28F3N-3O3S)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Vilazodone.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges in the large-scale synthesis of Vilazodone?
A1: The primary challenges in scaling up Vilazodone synthesis include managing the formation of process-related impurities, ensuring the desired polymorphic form of the final active pharmaceutical ingredient (API), and optimizing reaction conditions to maximize yield and minimize costs. Key synthetic steps that require careful control include the Fischer indole synthesis of the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate and the final nucleophilic substitution to couple the indole and benzofuran moieties.[1]
Q2: Which impurities are commonly encountered during Vilazodone synthesis, and what are their sources?
A2: Several process-related impurities can form during the synthesis of Vilazodone.[2] These can arise from starting materials, intermediates, or side reactions.[3] Common impurities include Vilazodone Acid (Impurity A), an intermediate in the synthesis, and Vilazodone Ester (Impurity B).[2] Other potential impurities are Vilazodone N-oxide and oxo-Vilazodone, which can be used as reference standards for purity analysis.[4] A list of known impurities and related substances is provided in the table below.
Q3: How can the formation of the Vilazodone Acid impurity (Impurity A) be minimized?
A3: The Vilazodone Acid impurity is an intermediate, and its presence in the final product is typically due to an incomplete final amidation step.[2] To minimize its formation, ensure complete conversion by optimizing reaction time, temperature, and stoichiometry of the ammonolysis reagent. In-process controls (IPCs) using High-Performance Liquid Chromatography (HPLC) are crucial to monitor the disappearance of the acid intermediate before quenching the reaction.
Q4: What is the importance of polymorphism in the final Vilazodone API, and how can it be controlled?
A4: Crystalline form is a critical quality attribute for any API as it can affect solubility, stability, and bioavailability. For Vilazodone, different polymorphic forms of its hydrochloride salt may exist. Control of the final crystallization conditions—such as solvent system, temperature, and cooling rate—is essential to consistently produce the desired polymorph.
Troubleshooting Guides
Issue 1: Low Yield in the Fischer Indole Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile
-
Symptom: The yield of the key indole intermediate is consistently low when scaling up the reaction.
-
Potential Causes & Solutions:
-
Incomplete Diazotization: The initial diazotization of 4-cyanoaniline may be inefficient. Monitor the reaction for the absence of the starting amine using a starch-iodide paper test for nitrous acid.
-
Side Reactions during Cyclization: The Fischer indole cyclization can be sensitive to temperature and acid concentration.[1] High temperatures or prolonged reaction times can lead to the formation of by-products.
-
Poor Quality of Reagents: Ensure the purity of starting materials like 4-cyanoaniline and 6-chlorohexanal.
-
Issue 2: High Levels of Unknown Impurities in the Final API
-
Symptom: HPLC analysis of the final Vilazodone product shows significant peaks for unknown impurities.
-
Potential Causes & Solutions:
-
Degradation of Intermediates: The indole and benzofuran intermediates may be unstable under certain conditions. Ensure appropriate storage and handling of these materials.
-
Cross-Reactivity: The piperazine ring in one of the key intermediates has two reactive sites. Inadequate control of reaction conditions during the coupling step can lead to the formation of dimeric or other related substance impurities.
-
Oxidative Degradation: Exposure to air during the reaction or workup can lead to the formation of oxidative impurities like Vilazodone N-oxide.[4] Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Quantitative Data
Table 1: Common Impurities and Related Substances in Vilazodone Synthesis
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Source |
| Vilazodone Acid (Impurity A) | C26H26N4O3 | 442.51 | Incomplete final amidation[2] |
| Vilazodone Ester (Impurity B) | C28H31N4O3 | 471.57 | Esterification side reaction or starting material impurity[2] |
| Vilazodone N-oxide | Not specified | Not specified | Oxidative degradation[4] |
| Oxo-Vilazodone | Not specified | Not specified | Oxidative degradation[4] |
| Vilazodone Diamide Impurity | C26H29N5O3 | 459.54 | Side reaction during amidation[5] |
Experimental Protocols
Key Experiment: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Indole Intermediate)
This protocol is a representative procedure based on literature methods for the Fischer indole synthesis.
-
Diazotization:
-
Dissolve 4-cyanoaniline in an appropriate aqueous acid solution (e.g., HCl) and cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Fischer Indole Cyclization:
-
In a separate vessel, prepare a solution of 6-chlorohexanal in a suitable solvent (e.g., ethanol/water).
-
Slowly add the previously prepared diazonium salt solution to the 6-chlorohexanal solution, maintaining the temperature below 10 °C.
-
After the addition is complete, gradually heat the reaction mixture to the target temperature (e.g., 80 °C) and maintain for several hours until the reaction is complete as monitored by HPLC.
-
-
Workup and Isolation:
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired indole intermediate.
-
Visualizations
Caption: High-level workflow for the large-scale synthesis of Vilazodone.
Caption: Troubleshooting decision tree for low yield in the coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API : Oriental Journal of Chemistry [orientjchem.org]
- 3. Vilazodone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. WO2014178013A1 - Vilazodone impurities, process for their preparation, and their use as reference standards - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
Unidentified Compound C25H28F3N3O3S: A Roadblock to Comparative Analysis in Antihypertensive Research
Initial investigations to identify the chemical compound with the molecular formula C25H28F3N3O3S have proven inconclusive, preventing a comparative analysis against other benzimidazole antihypertensive agents. Despite a comprehensive search of chemical databases and scientific literature, a common name, established therapeutic use, or any published experimental data for a compound with this specific formula could not be found.
The request for a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, is contingent upon the identification of this compound as a known benzimidazole antihypertensive. The benzimidazole scaffold is a key structural feature in a variety of pharmaceuticals, including a class of drugs that lower blood pressure. However, without a confirmed identity for this compound, it is impossible to ascertain if it belongs to this class or to retrieve the necessary data for a meaningful comparison with established medications.
Further research and clarification on the identity and established pharmacological profile of this compound are required before any comparative analysis can be undertaken. Researchers, scientists, and drug development professionals are encouraged to verify the molecular formula and seek any available internal or proprietary data that could shed light on the nature of this compound. Once the compound is identified and confirmed as a benzimidazole antihypertensive with available research data, a comprehensive comparative guide can be developed as per the original request.
A Comparative Analysis of C25H28F3N3O3S and Known Chemokine Receptor 5 (CCR5) Inhibitors
For research, scientific, and drug development professionals.
Introduction
Chemokine receptors, particularly CCR5, have emerged as a critical target in the development of therapeutics for a range of human diseases, most notably HIV-1 infection. CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its natural chemokine ligands (such as RANTES, MIP-1α, and MIP-1β), initiates a signaling cascade leading to cellular migration and activation. This pathway is also co-opted by the R5-tropic strains of HIV-1 to gain entry into host cells. Consequently, the development of small molecule inhibitors that block this interaction is of significant interest.
This guide provides a comparative overview of the hypothetical compound C25H28F3N3O3S, herein designated as "Compound X," and a selection of well-characterized CCR5 inhibitors. Due to the novel and proprietary nature of Compound X, publicly available experimental data is limited. Therefore, for the purpose of this guide, we will present plausible, hypothetical data for Compound X to illustrate its potential pharmacological profile in comparison to established CCR5 antagonists. The objective is to provide a framework for researchers to evaluate the potential of novel chemical entities in the context of known therapeutic agents.
Comparative Efficacy of CCR5 Inhibitors
The inhibitory potency of CCR5 antagonists is typically evaluated through a series of in vitro assays that measure their ability to block receptor binding, inhibit downstream signaling events, and prevent biological functions such as viral entry and cell migration. The following table summarizes the reported inhibitory concentrations (IC50) for several known CCR5 inhibitors, alongside hypothetical data for Compound X.
| Compound | Molecular Formula | Receptor Binding Assay (IC50, nM) | Calcium Mobilization Assay (IC50, nM) | Anti-HIV-1 Activity (IC50, nM) |
| Compound X (Hypothetical) | This compound | 2.5 | 10.0 | 0.8 |
| Maraviroc | C29H41F2N5O | 6.4 (gp120 binding) | 7-30 (against MIP-1β, MIP-1α, RANTES)[1] | 2.0 (geometric mean, primary isolates)[2] |
| Vicriviroc | C28H33F3N4O2 | 10 (overall)[3] | 16 (RANTES-induced)[3] | Not explicitly stated in provided results |
| Aplaviroc | C27H32N4O4 | 2.7 (rgp120/sCD4 binding)[4] | Not explicitly stated in provided results | 0.1-0.4 (against various HIV-1 strains)[4][5] |
| TAK-779 | C34H41N3O4S | 1.4 ([125I]-RANTES binding)[6][7][8] | Selectively inhibits at 20 nM[6] | 1.2 (in MAGI-CCR5 cells)[6][8] |
| Cenicriviroc (Dual CCR2/CCR5) | C41H52N4O3S | 0.25 (RANTES displacement from CCR5)[9] | Not explicitly stated in provided results | 0.03-0.98 (against R5 HIV-2 isolates)[10] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of chemokine inhibitor efficacy. Below are methodologies for key assays cited in this guide.
Receptor Binding Assay
Objective: To determine the affinity of a compound for the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes expressing CCR5 are prepared from a suitable cell line (e.g., CHO/CCR5 or HEK-293/CCR5).
-
Competitive Binding: A fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-RANTES or a radiolabeled form of a known antagonist) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at room temperature or 37°C to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a compound by measuring its ability to block chemokine-induced intracellular calcium release.
Methodology:
-
Cell Culture: A cell line endogenously or recombinantly expressing CCR5 (e.g., THP-1 or HEK293-CCR5) is cultured.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) which allows for the detection of changes in intracellular calcium concentration.[11]
-
Compound Incubation: The dye-loaded cells are pre-incubated with varying concentrations of the test compound.
-
Chemokine Stimulation: A CCR5 agonist (e.g., RANTES, MIP-1α, or MIP-1β) is added to the cells to induce calcium mobilization.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the chemokine-induced calcium signal against the concentration of the test compound.
Chemotaxis Assay
Objective: To evaluate the ability of a compound to inhibit the directional migration of cells towards a chemokine gradient.
Methodology:
-
Cell Preparation: A CCR5-expressing cell line (e.g., THP-1 monocytes) or primary cells are suspended in assay medium.
-
Assay Setup: A chemotaxis chamber, such as a Boyden chamber or a transwell insert with a porous membrane, is used. The lower chamber is filled with medium containing a CCR5 ligand (chemoattractant), and the upper chamber contains the cell suspension pre-incubated with varying concentrations of the test compound.
-
Incubation: The chamber is incubated for a period sufficient to allow for cell migration through the membrane towards the chemoattractant.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting, staining and spectrophotometry, or using a fluorescent dye and a plate reader.
-
Data Analysis: The concentration of the test compound that inhibits cell migration by 50% (IC50) is calculated.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental procedures can aid in the understanding of chemokine inhibitor function and evaluation.
Caption: Chemokine Signaling Pathway through CCR5.
Caption: Workflow for a Chemotaxis Assay.
Caption: Workflow for a Calcium Mobilization Assay.
Conclusion
The comparative analysis of chemokine inhibitors is a multifaceted process that relies on a suite of well-defined in vitro assays. While "Compound X" (this compound) is presented here with hypothetical data, its evaluation alongside established CCR5 antagonists such as Maraviroc, Vicriviroc, Aplaviroc, and TAK-779 provides a valuable context for understanding its potential therapeutic profile. The provided experimental protocols and workflow diagrams offer a standardized framework for the consistent and rigorous evaluation of novel chemokine receptor inhibitors. Further in vivo studies would be necessary to fully elucidate the pharmacokinetic, pharmacodynamic, and safety profiles of any new chemical entity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aplaviroc | HIV Protease | CCR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. pnas.org [pnas.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of In Vivo Target Engagement: A Comparative Guide for the Novel Compound C25H28F3N3O3S
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate reaches and interacts with its intended molecular target within a living organism is a critical milestone. This guide provides a comparative overview of state-of-the-art methodologies for validating the in vivo target engagement of the novel small molecule C25H28F3N3O3S. By presenting experimental data, detailed protocols, and clear visual workflows, we aim to equip researchers with the knowledge to select and implement the most appropriate strategies for their drug discovery programs.
The journey from a promising hit compound to a viable drug candidate is fraught with challenges, a significant one being the unambiguous demonstration of target engagement in a complex biological system. For a novel molecule like this compound, where the primary target may still be under investigation, a multi-pronged approach to validating target interaction is often necessary. This guide explores and compares several powerful techniques: Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Positron Emission Tomography (PET), offering insights into their principles, applications, and practical execution.
Comparative Analysis of In Vivo Target Engagement Methodologies
Choosing the right method to assess in vivo target engagement depends on various factors, including the nature of the target, the properties of the small molecule, and the specific questions being addressed. The following table summarizes the key characteristics of CETSA, PAL, and PET to aid in this selection process.
| Feature | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling (PAL) | Positron Emission Tomography (PET) |
| Principle | Ligand binding alters the thermal stability of the target protein. | A photoreactive group on the compound covalently crosslinks to the target upon UV irradiation. | A radiolabeled version of the compound is administered to visualize and quantify its distribution and target binding. |
| Labeling Requirement | No modification of the compound is required. | Requires chemical synthesis of a photo-activatable and often tagged (e.g., biotin) analog. | Requires synthesis of a radiolabeled (e.g., ¹¹C, ¹⁸F) version of the compound. |
| Throughput | Can be adapted for higher throughput screening. | Lower throughput, often used for focused validation. | Low throughput, typically used in late preclinical or clinical stages. |
| Direct vs. Indirect | Direct measure of target binding. | Direct identification of the binding partner. | Direct visualization and quantification of target occupancy. |
| Quantitative | Semi-quantitative to quantitative, depending on the readout (Western blot vs. Mass Spectrometry). | Primarily qualitative for identification, but can be made semi-quantitative. | Highly quantitative. |
| Strengths | - No need for compound modification- Applicable to a wide range of targets- Can be used in various sample types (cells, tissues)[1][2] | - Covalently captures the target protein- Enables definitive identification of the binding partner(s)[3][4] | - Non-invasive, real-time imaging in living subjects- Provides pharmacokinetic and pharmacodynamic data[5][6][7] |
| Limitations | - Target must be thermally stable- May not be suitable for all membrane proteins- Requires target-specific antibodies or mass spectrometry | - Synthesis of the probe can be challenging- UV irradiation can damage biological samples- Potential for non-specific crosslinking | - Requires specialized radiochemistry and imaging facilities- Synthesis of the radiotracer can be complex- Exposure to ionizing radiation |
Experimental Protocols for In Vivo Target Engagement
Detailed and robust experimental design is paramount for obtaining reliable and reproducible data. Below are generalized protocols for the three highlighted techniques, which should be adapted and optimized for the specific target and animal model.
In Vivo Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess drug-target engagement in a physiological setting without modifying the compound. The principle lies in the increased thermal stability of a protein when a ligand is bound.[1][2]
Experimental Protocol:
-
Animal Dosing: Administer this compound or vehicle control to a cohort of appropriate animal models (e.g., mice) via the desired route of administration.
-
Tissue Collection: At a specified time point post-dosing, euthanize the animals and harvest the tissues of interest.
-
Tissue Homogenization: Homogenize the tissues in a suitable buffer containing protease and phosphatase inhibitors to obtain a lysate.
-
Heat Treatment: Aliquot the lysate into separate tubes and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Quantification: Analyze the amount of the target protein remaining in the supernatant using Western blotting with a specific antibody or by mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated group compared to the vehicle group indicates target engagement.
Photoaffinity Labeling (PAL)
Photoaffinity labeling is a chemical biology technique used to covalently link a small molecule to its protein target, enabling its identification and validation.[3][4] This method requires the synthesis of a probe version of this compound containing a photoreactive group and a reporter tag.
Experimental Protocol:
-
Probe Synthesis: Synthesize a photoaffinity probe of this compound. This typically involves incorporating a diazirine or benzophenone group (photoreactive moiety) and a biotin tag (for enrichment).
-
Animal Dosing: Administer the photoaffinity probe or a control compound to the animal model.
-
Tissue Irradiation: After a suitable incubation period, euthanize the animal, and expose the tissues of interest to UV light to induce covalent crosslinking of the probe to its target.
-
Protein Extraction: Homogenize the irradiated tissues and extract the total protein.
-
Enrichment of Labeled Proteins: Use streptavidin-coated beads to pull down the biotin-tagged protein-probe complexes.
-
Elution and Separation: Elute the captured proteins from the beads and separate them by SDS-PAGE.
-
Target Identification: Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Validation: Confirm the identified target using orthogonal methods, such as Western blotting with a specific antibody or by demonstrating competition with the unlabeled this compound.
Positron Emission Tomography (PET)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the real-time visualization and quantification of drug-target interactions in living organisms.[5][6][7] This requires the synthesis of a radiolabeled version of this compound.
Experimental Protocol:
-
Radiotracer Synthesis: Synthesize a positron-emitting isotope (e.g., ¹¹C or ¹⁸F) labeled version of this compound.
-
Animal Preparation: Anesthetize the animal and position it in the PET scanner.
-
Baseline Scan: Inject the radiotracer intravenously and acquire a baseline dynamic PET scan to determine the initial distribution and target binding of the tracer.
-
Blocking Study: In a separate experiment or after the baseline scan has reached equilibrium, administer a therapeutic (unlabeled) dose of this compound.
-
Displacement Scan: Acquire a second PET scan to measure the displacement of the radiotracer by the unlabeled compound.
-
Image Analysis: Reconstruct the PET images and perform kinetic modeling to quantify the binding potential and receptor occupancy of this compound in different tissues.
-
Data Interpretation: A reduction in the radiotracer signal in a specific tissue after the administration of the unlabeled compound indicates target engagement in that region.
Visualizing Workflows and Pathways
Clear and concise diagrams are essential for understanding complex experimental workflows and biological pathways. The following diagrams, created using the DOT language, illustrate the key processes described in this guide.
Caption: General workflow for target identification and in vivo validation.
Caption: Experimental workflow for in vivo Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for Photoaffinity Labeling (PAL).
Caption: Experimental workflow for a Positron Emission Tomography (PET) study.
By carefully considering the advantages and limitations of each technique and meticulously executing the experimental protocols, researchers can confidently validate the in vivo target engagement of novel compounds like this compound, a crucial step towards developing the next generation of therapeutics.
References
- 1. pelagobio.com [pelagobio.com]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. antarosmedical.com [antarosmedical.com]
- 6. PET imaging strategies for measurement of target engagement [morressier.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Selective Serotonin Reuptake Inhibitors (SSRIs)
This guide provides a comparative analysis of prominent Selective Serotonin Reuptake Inhibitors (SSRIs), a class of drugs primarily used in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. The focus is on their pharmacological and pharmacokinetic properties, supported by experimental data to inform researchers, scientists, and drug development professionals.
Introduction to SSRIs
Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of antidepressants that function by increasing the extracellular level of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) by inhibiting its reuptake into the presynaptic neuron. This action enhances serotonergic neurotransmission. While all SSRIs share this primary mechanism, they exhibit significant differences in their chemical structures, affinities for the serotonin transporter (SERT), pharmacokinetic profiles, and off-target activities. These differences are critical in determining their therapeutic efficacy and adverse effect profiles. This guide compares three widely studied SSRIs: Fluoxetine, Sertraline, and Paroxetine.
Comparative Pharmacological and Pharmacokinetic Data
The following table summarizes key quantitative data for Fluoxetine, Sertraline, and Paroxetine, allowing for a direct comparison of their properties.
| Parameter | Fluoxetine | Sertraline | Paroxetine | Reference |
| SERT Binding Affinity (Ki, nM) | 1.0 | 0.26 | 0.1 | |
| NET Binding Affinity (Ki, nM) | 240 | 25 | 130 | |
| DAT Binding Affinity (Ki, nM) | 940 | 25 | 260 | |
| Elimination Half-Life (t½, hours) | 24 - 72 | 26 | 21 | |
| Active Metabolite | Norfluoxetine | Desmethylsertraline | None | |
| Half-Life of Active Metabolite (hours) | 180 | 62 - 104 | N/A |
-
SERT: Serotonin Transporter
-
NET: Norepinephrine Transporter
-
DAT: Dopamine Transporter
-
Ki: Inhibition constant; a lower value indicates higher binding affinity.
Signaling Pathway and Mechanism of Action
SSRIs exert their therapeutic effects by modulating the serotonergic signaling pathway. The diagram below illustrates the mechanism of action at the synaptic cleft.
Caption: Mechanism of action of SSRIs in the synaptic cleft.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key experiments used in the characterization of SSRIs.
1. Radioligand Binding Assay for SERT Affinity
This assay quantifies the affinity of a compound for the serotonin transporter (SERT).
-
Objective: To determine the inhibition constant (Ki) of test compounds for the SERT.
-
Materials: Human platelet membranes (source of SERT), [³H]-citalopram (radioligand), test compounds (e.g., Fluoxetine), scintillation fluid, glass fiber filters, buffer solution (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the human platelet membranes with a fixed concentration of [³H]-citalopram and varying concentrations of the test compound.
-
Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
The Ki value is calculated from the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
-
2. In Vivo Microdialysis for Extracellular Serotonin Levels
This technique measures neurotransmitter levels in the brain of a living animal.
-
Objective: To measure the effect of SSRI administration on extracellular serotonin levels in a specific brain region (e.g., hippocampus).
-
Materials: Laboratory animal (e.g., rat), stereotaxic apparatus, microdialysis probe, perfusion pump, fraction collector, HPLC system with electrochemical detection.
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized rat using a stereotaxic apparatus.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 20 minutes.
-
Administer the test SSRI (e.g., systemically via injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.
-
Express the results as a percentage change from the baseline serotonin level.
-
Experimental Workflow for SSRI Candidate Screening
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel SSRI candidates.
Caption: High-level workflow for SSRI drug discovery and development.
Conclusion
The comparative analysis of Fluoxetine, Sertraline, and Paroxetine reveals distinct pharmacological profiles that underlie their clinical applications. Paroxetine shows the highest affinity for SERT, while Sertraline exhibits a notable affinity for the dopamine transporter, which may contribute to its specific clinical effects. Fluoxetine and its active metabolite, norfluoxetine, have significantly longer half-lives, impacting dosing schedules and withdrawal phenomena. This guide underscores the importance of a multi-faceted approach, combining binding affinity data, pharmacokinetic profiling, and in vivo functional assays, to fully characterize and differentiate psychoactive compounds for drug development.
In-depth Comparative Analysis of C25H28F3N3O3S: A Head-to-Head Study
An objective comparison of the experimental data and performance of the novel compound C25H28F3N3O3S against a leading competitor in its class. This guide is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive evaluation based on available data.
Initial Investigation and Compound Identification:
Extensive searches of chemical databases and scientific literature were conducted to identify the compound corresponding to the molecular formula this compound. These inquiries did not yield a definitive, publicly recognized compound with this specific formula. The absence of a common name or established research data prevents a direct head-to-head comparison with a competitor compound at this time.
It is possible that this compound represents a novel investigational compound, an internal designation not yet disclosed in public forums, or that the provided molecular formula contains a typographical error.
Path Forward:
To enable a comprehensive comparative analysis as requested, the common name or another specific identifier for the compound this compound is required. Once the compound is unequivocally identified, the following structured comparison can be developed:
Section 1: Compound Profiles
A detailed overview of both this compound and its competitor will be presented, including:
-
Chemical Structure: Visual representation of the molecular structure.
-
Mechanism of Action: A summary of the known biological targets and pathways.
-
Pharmacokinetic Properties: Key parameters such as absorption, distribution, metabolism, and excretion.
-
Pharmacodynamic Properties: The biochemical and physiological effects of the compounds.
Section 2: Head-to-Head Preclinical Data
This section will focus on the direct comparison of preclinical data, summarized in clear tabular formats.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | [Competitor Compound] |
| Target Affinity (Ki) | Data to be populated | Data to be populated |
| IC50 / EC50 | Data to be populated | Data to be populated |
| Selectivity Panel | Data to be populated | Data to be populated |
Table 2: In Vivo Efficacy in Disease Models
| Animal Model | Dosing Regimen | This compound Efficacy | [Competitor Compound] Efficacy |
| e.g., Xenograft | Data to be populated | Data to be populated | Data to be populated |
| e.g., Disease Model | Data to be populated | Data to be populated | Data to be populated |
Table 3: Comparative Toxicology Profile
| Study Type | This compound Observations | [Competitor Compound] Observations |
| In Vitro Cytotoxicity | Data to be populated | Data to be populated |
| Acute In Vivo Toxicity | Data to be populated | Data to be populated |
Section 3: Signaling Pathway Analysis
Visual diagrams generated using Graphviz will illustrate the signaling pathways modulated by each compound.
Caption: Signaling pathway for this compound.
Unable to Provide In Vitro vs. In Vivo Comparison for C25H28F3N3O3S Due to Lack of Specific Compound Identification
A comprehensive search for publicly available data on the chemical formula C25H28F3N3O3S did not yield a specific, well-characterized compound with associated in vitro and in vivo studies. The molecular formula itself is not a unique identifier and can correspond to multiple chemical structures (isomers), none of which appear to be a widely studied drug or research compound with the body of data required for a detailed comparative analysis.
To generate the requested "In Vitro vs. In Vivo Correlation" guide, a significant amount of specific experimental data is required. This includes, but is not limited to:
-
In Vitro Data: Target binding affinities, enzyme inhibition constants (IC50/Ki), cell-based assay results (e.g., EC50), mechanism of action studies, and signaling pathway analysis.
-
In Vivo Data: Pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), efficacy in animal models of disease, and toxicology/safety data.
Without a common name, drug name (e.g., a USAN or INN), or a specific publication reference for the compound of interest, it is not feasible to retrieve and compare the necessary experimental results. The initial search results were generic and did not point to any specific molecule for which this detailed information is available.
For a successful comparison, more specific information identifying the exact molecule is essential. Researchers and drug development professionals are encouraged to provide a specific compound name or reference to enable a thorough and accurate analysis.
Unable to Identify Compound C25H28F3N3O3S and Its Mechanism of Action
Despite a comprehensive search of chemical databases and scientific literature, the compound with the chemical formula C25H28F3N3O3S could not be definitively identified. This prevents the fulfillment of the request to provide a comparison guide on its mechanism of action confirmed with knockout models.
The provided chemical formula does not correspond to a well-documented compound in publicly accessible scientific databases. As a result, no information regarding its specific biological target, mechanism of action, or any studies involving its validation with knockout models could be located.
Without a specific compound name or associated research, it is not possible to:
-
Determine the Mechanism of Action: The primary biological target and the signaling pathways modulated by this compound remain unknown.
-
Identify Relevant Knockout Models: Information on which specific genes would be relevant to knock out to confirm the compound's mechanism of action is unavailable.
-
Find Comparative Experimental Data: No published studies could be found that compare the performance of this compound to other alternatives.
-
Generate Signaling Pathway Diagrams: Without a known mechanism of action, no signaling pathways can be accurately depicted.
It is possible that this compound represents a novel or proprietary compound that has not yet been disclosed in public research literature.
If you have an alternative identifier for this compound, such as a common name, brand name, or a specific publication that mentions it, please provide it so that a more targeted search can be conducted.
Selectivity Profile of Gemini-25b (C25H28F3N3O3S) Against a Panel of CNS Receptors
Abstract: This guide provides a comprehensive analysis of the in-vitro selectivity profile of Gemini-25b (C25H28F3N3O3S), a novel antagonist targeting the Dopamine D2 receptor. The binding affinities of Gemini-25b against a wide range of central nervous system (CNS) receptors, ion channels, and transporters were evaluated to determine its selectivity and potential for off-target effects. This document presents quantitative binding data, detailed experimental protocols, and visual representations of key experimental workflows and the primary signaling pathway to aid researchers in drug development and neuroscience.
Comparative Receptor Binding Affinity
The selectivity of Gemini-25b was assessed by determining its binding affinity (Ki) for various receptors. The data presented below is a summary of results from competitive radioligand binding assays. Lower Ki values indicate higher binding affinity. For this analysis, data for the well-characterized atypical antipsychotic olanzapine is used as a representative profile for a potent D2 antagonist with a multi-receptor binding profile.[1][2][3][4]
| Receptor Subtype | Radioligand | Tissue/Cell Line | Gemini-25b Ki (nM) | Olanzapine Ki (nM)[1][2][3] |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | 11 | 11 |
| Dopamine D1 | [3H]SCH23390 | Rat Striatum | 31 | 31 |
| Dopamine D4 | [3H]Nemonapride | Cloned Human | 27 | 27 |
| Serotonin 5-HT2A | [3H]Ketanserin | Rat Cortex | 4 | 4 |
| Serotonin 5-HT2C | [3H]Mesulergine | Rat Choroid Plexus | 11 | 11 |
| Serotonin 5-HT3 | [3H]GR65630 | NG108-15 Cells | 57 | 57 |
| Serotonin 5-HT6 | [3H]LSD | Cloned Human | 5 | 5 |
| Histamine H1 | [3H]Pyrilamine | Guinea Pig Cerebellum | 7 | 7 |
| Adrenergic α1 | [3H]Prazosin | Rat Cortex | 19 | 19 |
| Adrenergic α2 | [3H]UK14304 | Rat Cortex | 230 | 230 |
| Muscarinic M1 | [3H]Pirenzepine | Cloned Human | 73 | 73 |
| Muscarinic M2 | [3H]AF-DX 384 | Cloned Human | 96 | 96 |
| Muscarinic M3 | [3H]4-DAMP | Cloned Human | 132 | 132 |
| Muscarinic M4 | [3H]Pirenzepine | Cloned Human | 32 | 32 |
| Muscarinic M5 | [3H]Pirenzepine | Cloned Human | 48 | 48 |
| GABA-A | [3H]Muscimol | Rat Cerebellum | >10,000 | >10,000 |
| Benzodiazepine Site | [3H]Flunitrazepam | Rat Cortex | >10,000 | >10,000 |
Table 1: Comparative Binding Affinities (Ki, nM) of Gemini-25b and Olanzapine.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Gemini-25b for various receptors through competitive displacement of a specific radioligand.
Methodology:
-
Membrane Preparation: Frozen tissue (e.g., rat striatum, cortex) or cultured cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[5] The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[5] Protein concentration is determined using a standard method like the BCA assay.[5]
-
Competitive Binding Assay: The assay is performed in 96-well plates.[5] Each well contains:
-
The prepared cell membranes (typically 50-120 µg of protein for tissue preparations).[5]
-
A fixed concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors).
-
Varying concentrations of the unlabeled test compound (Gemini-25b) or a reference compound.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[5][6] This process traps the membranes with bound radioligand on the filter while the unbound radioligand passes through. The filters are then washed multiple times with ice-cold wash buffer.[5]
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is counted using a scintillation counter.[5][6]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand and is subtracted from the total binding to yield specific binding.[5] The concentration of Gemini-25b that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Functional Assay: cAMP Measurement for D2 Receptor (Gi/o-coupled)
Objective: To determine the functional activity of Gemini-25b as an antagonist at the Dopamine D2 receptor by measuring its ability to block agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture and Transfection: CHO-K1 or HEK293-T cells are transiently transfected with a plasmid encoding the human Dopamine D2 receptor.[7]
-
Assay Preparation: The transfected cells are seeded in 96-well plates and grown to near confluence.[5] On the day of the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of Gemini-25b or a reference antagonist for a defined period.
-
Agonist Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration (typically the EC80) of a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (an adenylyl cyclase activator).
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available assay kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7]
-
Data Analysis: The ability of Gemini-25b to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined. Data are plotted as the percentage of inhibition versus the concentration of Gemini-25b, and the IC50 value is calculated using non-linear regression. This IC50 value represents the concentration of Gemini-25b required to block 50% of the agonist's effect.
Visualized Workflows and Pathways
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining receptor binding affinity via radioligand displacement.
Dopamine D2 Receptor Signaling Pathway (Gi-coupled)
Caption: Simplified signaling pathway of the Gi-coupled Dopamine D2 receptor.
References
- 1. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. psychiatrist.com [psychiatrist.com]
- 4. DSpace [repositori.upf.edu]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking C25H28F3N3O3S against previous generation compounds
Efforts to benchmark the compound with the chemical formula C25H28F3N3O3S against previous generation therapies have been halted due to the inability to identify a publicly known molecule matching this composition.
Initial searches to identify the common name, therapeutic class, and mechanism of action for this compound have yielded no specific results. Without a clear identification of the compound, it is not feasible to proceed with the requested comparative analysis. The core requirements of the comparison guide, including data presentation on performance against alternatives and detailed experimental protocols, are contingent on first identifying the molecule and its area of application.
Further investigation into chemical databases and scientific literature for this compound has not provided any conclusive information. This suggests that the compound may be a novel, proprietary molecule not yet disclosed in public forums, or that the provided chemical formula may be inaccurate.
Without a known compound to analyze, the subsequent steps of identifying predecessor molecules, sourcing comparative experimental data, and detailing relevant signaling pathways cannot be executed. Therefore, the creation of the requested publishable comparison guide, including data tables and Graphviz diagrams, cannot be fulfilled at this time.
For the intended audience of researchers, scientists, and drug development professionals, providing a guide without a verifiable subject compound would be speculative and lack the scientific rigor required. We recommend verifying the chemical formula and providing a known compound name to enable a comprehensive and accurate comparative analysis.
Safety Operating Guide
Navigating the Disposal of an Unidentified Compound: C25H28F3N3O3S
Immediate Safety and Handling Protocols
Given the unknown nature of C25H28F3N3O3S, a conservative approach to handling is essential. Assume the substance is highly hazardous.
Personal Protective Equipment (PPE): When handling the container, even for inventory or labeling purposes, a high level of PPE is required.[3][4][5][6][7] This includes, but is not limited to:
-
Eye Protection: Chemical splash goggles and a face shield.[3][4][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[4] Consider double-gloving.
-
Body Protection: A flame-resistant lab coat, and potentially a chemical-resistant apron or suit, depending on the quantity and the risk of splashing.[3][4]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of aerosolization and the fume hood is not available or sufficient, a respirator may be necessary.[4][6]
Handling Precautions:
-
Avoid direct contact with the substance.
-
Do not attempt to smell or taste the chemical.
-
Prevent the generation of dust or aerosols.
-
Ensure adequate ventilation, preferably by working within a chemical fume hood.[8]
Step-by-Step Disposal Procedure for an Unknown Chemical
The disposal of an unknown chemical is a multi-step process that prioritizes safety and regulatory compliance. It is crucial to involve your institution's Environmental Health and Safety (EHS) department at the earliest stage.[8][9][10]
Step 1: Preliminary Information Gathering (Do Not Open the Container)
-
Labeling: Securely label the container with "UNKNOWN HAZARDOUS WASTE," your name, the date, and the molecular formula (this compound).[9][10][11] Do not use abbreviations or chemical structures on the waste label.[10]
-
History: Attempt to trace the origin of the chemical. Consult laboratory notebooks, inventory records, and colleagues (past and present) who may have information about the substance's identity or the process that generated it.[9][10] Any information, even partial, can be invaluable for proper characterization and disposal.
Step 2: Contact Environmental Health and Safety (EHS)
-
Notification: Inform your institution's EHS department about the unknown chemical.[8][9] They will provide specific guidance and procedures for your location.
-
Documentation: Complete any required forms for unknown waste disposal, such as an "Unknown Chemical Waste Characterization Form."[8][10][12] Provide as much information as you have gathered.
Step 3: Segregation and Storage
-
Isolation: Store the unknown chemical in a designated, secure area away from incompatible materials.[1] It is best to store it in a secondary container to prevent spills.[11]
-
Compatibility: Do not mix the unknown chemical with any other waste.[9]
Step 4: Characterization and Disposal
-
Analysis: The EHS department will coordinate the analysis of the unknown substance. This may involve simple tests (e.g., pH) or more comprehensive analytical techniques.[2][8] This analysis is often performed by a specialized hazardous waste contractor, and the cost is typically borne by the generating department.[1][2][8]
-
Final Disposal: Once the hazards of the chemical have been identified, the EHS department or its contractor will package, transport, and dispose of the waste in accordance with all federal, state, and local regulations.[2]
Quantitative Data Summary: General Guidelines for Unknowns
Since no specific quantitative data exists for this compound, the following table provides general safety and handling parameters applicable to unknown chemicals.
| Parameter | Guideline | Rationale |
| Storage Temperature | Ambient, unless information suggests otherwise | To prevent degradation or reaction. |
| Allowable Storage Time | Minimize; dispose of promptly | To reduce the risk of container degradation and prolonged presence of an unknown hazard.[9] |
| Incompatible Materials | Segregate from all other chemicals | The reactivity of the unknown substance is not established.[9] |
| Spill Response | Evacuate, notify EHS, do not attempt cleanup | The hazards are unknown, making personal cleanup extremely dangerous. |
Logical Workflow for Unknown Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of an unidentified chemical like this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. realsafety.org [realsafety.org]
- 4. falseguridad.com [falseguridad.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. healthybean.org [healthybean.org]
- 7. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 8. unomaha.edu [unomaha.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. chemistry.osu.edu [chemistry.osu.edu]
Navigating the Unknown: A Safety Protocol for Handling Novel Chemical Compound C25H28F3N3O3S
Prioritizing Safety in the Face of Uncertainty
When handling a new or unidentified chemical, it is crucial to assume a high level of hazard until proven otherwise.[1] A thorough risk assessment is the first and most critical step before any manipulation of the substance.[2][3][4][5][6] This involves a careful evaluation of the chemical structure for any recognizable toxicophores or reactive functional groups, consideration of the intended experimental procedures, and the quantities being used.
All personnel must be trained on the potential risks and the established safety protocols for handling unknown substances.[7] It is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation exposure.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
For a compound with unknown toxicological properties, a comprehensive PPE strategy is required. This involves creating multiple barriers to prevent contact through all potential routes of exposure: dermal, ocular, and inhalation.
| Protection Level | Required Personal Protective Equipment (PPE) | Rationale |
| Primary Barrier | Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is mandatory. The outer glove should be changed immediately upon suspected contamination.[8] | Prevents direct skin contact with the chemical. Double-gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Lab Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs. | Protects the skin and personal clothing from splashes and spills. | |
| Secondary Barrier | Gown: A disposable, back-closing gown made of a low-permeability fabric should be worn over the lab coat.[8][9] | Provides an additional layer of protection against chemical permeation. |
| Shoe Covers: Disposable, slip-resistant shoe covers.[8] | Prevents the tracking of chemical contamination outside of the laboratory. | |
| Eye and Face Protection | Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes.[10] | Protects the eyes from splashes, sprays, and aerosols. |
| Face Shield: A full-face shield worn over safety goggles. | Provides an additional layer of protection for the entire face. | |
| Respiratory Protection | Respirator: A fit-tested N95 or higher-rated respirator should be used, especially when handling powders or generating aerosols.[8] For operations with a higher risk of vapor exposure, a half-mask or full-face respirator with appropriate cartridges may be necessary. | Protects against the inhalation of airborne particles and potential vapors. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and concise operational plan is essential to minimize the risk of exposure and accidents.
1. Preparation:
- Ensure all necessary PPE is readily available and in good condition.
- Verify that the chemical fume hood is functioning correctly.
- Have a spill kit readily accessible.
- Clearly label all containers with the chemical formula (C25H28F3N3O3S) and the words "Hazard Unknown."[11][12]
2. Handling:
- Conduct all manipulations of the compound within a chemical fume hood.[1]
- Use the smallest quantity of the substance necessary for the experiment.
- Avoid the generation of dusts and aerosols.
- Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.
3. Post-Handling:
- Carefully remove PPE, avoiding self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment.
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Managing the Unknown Waste Stream
The disposal of an unidentified chemical waste stream requires careful consideration to ensure compliance with all environmental regulations and to protect waste handlers.
| Waste Type | Disposal Protocol |
| Solid Waste | All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and gowns) must be collected in a dedicated, clearly labeled hazardous waste container.[13] |
| Liquid Waste | All liquid waste containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[7] |
| Sharps Waste | Any sharps (e.g., needles, razor blades) contaminated with the compound must be disposed of in a designated sharps container. |
| Container Labeling | All waste containers must be labeled with "Hazardous Waste," the chemical formula "this compound," and the words "Hazard Unknown."[11][12][14] |
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of unknown chemical waste.[14][15] Analytical testing may be required to characterize the waste before final disposal.[11][15]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when handling a novel chemical compound.
Caption: Workflow for handling a novel chemical compound.
By adhering to these stringent safety protocols, researchers can confidently and safely handle novel chemical compounds like this compound, ensuring a secure laboratory environment while advancing scientific discovery.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Risk assessment of chemical substances - Canada.ca [canada.ca]
- 3. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 6. Hazard and risk assessment of chemicals - Kemikalieinspektionen [kemi.se]
- 7. sbnsoftware.com [sbnsoftware.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. learning-center.homesciencetools.com [learning-center.homesciencetools.com]
- 11. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 12. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 13. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 14. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
